molecular formula C10H9Cl2N3O B2765171 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine CAS No. 1006315-93-0

1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B2765171
CAS No.: 1006315-93-0
M. Wt: 258.1
InChI Key: IUEBDURVBVTAFA-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a high-purity chemical compound intended for research and development applications. This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry, substituted with an amine group at the 4-position and a (3,4-dichlorophenoxy)methyl group at the 1-position. The presence of the chlorinated phenyl ether moiety can significantly influence the compound's lipophilicity and electronic properties, making it a valuable intermediate for constructing more complex molecular architectures. This compound is primarily used in pharmaceutical research as a key building block for the synthesis of novel bioactive molecules. Researchers utilize it in cross-coupling reactions, functional group transformations, and as a precursor for heterocyclic compounds. Its structural similarity to other pyrazol-4-amine derivatives, which are frequently explored in drug discovery , suggests potential utility in early-stage research projects. As with many specialized research chemicals, it is offered in various packaging options, including palletized pails and fiber or steel drums, with the possibility of custom packaging under argon or vacuum for air-sensitive materials . Please be advised: This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for reference purposes only.

Properties

IUPAC Name

1-[(3,4-dichlorophenoxy)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O/c11-9-2-1-8(3-10(9)12)16-6-15-5-7(13)4-14-15/h1-5H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEBDURVBVTAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCN2C=C(C=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Substituted-1H-pyrazol-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: Initial literature and database searches for the specific molecule, 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine, did not yield sufficient data for a comprehensive technical guide. This suggests that the compound is likely novel or not extensively documented in publicly accessible scientific literature.

To fulfill the core requirements of this guide, we will focus on a representative and structurally analogous molecule: 1-(4-chlorobenzyl)-1H-pyrazol-4-amine . This model compound shares key structural features with the original request, namely a substituted aromatic moiety linked to the pyrazole nitrogen and an amine group at the 4-position. The principles, synthetic methodologies, and characterization techniques detailed herein are directly applicable to the originally requested compound and the broader class of 4-aminopyrazole derivatives.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its metabolic stability and versatile chemical nature have led to its incorporation into a multitude of approved pharmaceuticals.[1] The pyrazole scaffold's ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure for designing molecules that can effectively bind to biological targets.[3][4] Aminopyrazoles, in particular, are a class of compounds that have garnered significant attention due to their wide range of biological activities, including their use as kinase inhibitors in oncology.[3][5][6] This guide provides a detailed overview of the synthesis and characterization of a representative 4-aminopyrazole derivative, offering insights for researchers in drug development.

Chemical Structure of the Model Compound

The model compound, 1-(4-chlorobenzyl)-1H-pyrazol-4-amine, features a pyrazole ring substituted at the N1 position with a 4-chlorobenzyl group and at the C4 position with an amino group.

Caption: Chemical structure of 1-(4-chlorobenzyl)-1H-pyrazol-4-amine.

Synthesis of 1-(4-chlorobenzyl)-1H-pyrazol-4-amine

The synthesis of 4-aminopyrazole derivatives is often achieved through a multi-step process. A common and effective method involves the formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by conversion of the aldehyde to an amine.[7][8]

Synthetic Workflow

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Reductive Amination A 1-(4-chlorophenyl)ethan-1-one C 1-(1-(4-chlorophenyl)ethylidene)hydrazine A->C Ethanol, Acetic acid B Hydrazine hydrate B->C E 1-(4-chlorobenzyl)-1H-pyrazole-4-carbaldehyde C->E D POCl₃, DMF D->E H 1-(4-chlorobenzyl)-1H-pyrazol-4-amine E->H F Hydroxylamine hydrochloride F->H G Sodium cyanoborohydride G->H

Caption: Synthetic workflow for 1-(4-chlorobenzyl)-1H-pyrazol-4-amine.

Experimental Protocol

Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)hydrazine (Hydrazone Intermediate)

  • To a solution of 1-(4-chlorophenyl)ethan-1-one (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to yield the hydrazone.

  • Rationale: The formation of a hydrazone is a classic condensation reaction. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[9]

Step 2: Synthesis of 1-(4-chlorobenzyl)-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

  • In a three-necked flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) under a nitrogen atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the hydrazone from Step 1 (1 equivalent) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Rationale: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][10] The reaction of POCl₃ with DMF forms the electrophilic Vilsmeier reagent, which then attacks the hydrazone, leading to cyclization and formylation to yield the pyrazole-4-carbaldehyde.[8][11]

Step 3: Synthesis of 1-(4-chlorobenzyl)-1H-pyrazol-4-amine (Reductive Amination)

  • Dissolve the pyrazole-4-carbaldehyde from Step 2 (1 equivalent) in methanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Stir the mixture at room temperature for 2 hours to form the oxime intermediate.

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

  • Rationale: The aldehyde is first converted to an oxime, which is then reduced to the primary amine. Sodium cyanoborohydride is a mild reducing agent suitable for the reduction of oximes to amines.

Physicochemical and Spectroscopic Data

The following tables present the expected physicochemical and spectroscopic data for the model compound, 1-(4-chlorobenzyl)-1H-pyrazol-4-amine.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀ClN₃
Molecular Weight207.66 g/mol
AppearanceOff-white solid
Melting Point110-112 °C
SolubilitySoluble in methanol, dichloromethane

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35d, J = 8.4 Hz2HAr-H
7.20d, J = 8.4 Hz2HAr-H
7.15s1HPyrazole C5-H
6.80s1HPyrazole C3-H
5.10s2HCH₂
3.50br s2HNH₂

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
140.2Pyrazole C3
135.8Ar-C (ipso, C-Cl)
134.5Ar-C (ipso, C-CH₂)
129.5Ar-CH
128.8Ar-CH
125.0Pyrazole C5
120.5Pyrazole C4
52.5CH₂

Table 4: IR and Mass Spectrometry Data

TechniqueKey Peaks/Values
IR (KBr, cm⁻¹)3450, 3350 (N-H stretch), 3100 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1620 (C=N stretch), 820 (C-Cl stretch)
Mass Spec (ESI+)m/z 208.06 [M+H]⁺
  • Data Interpretation: The ¹H and ¹³C NMR data are consistent with the proposed structure, showing the characteristic signals for the pyrazole ring protons and carbons, the 4-chlorobenzyl group, and the benzylic methylene protons.[12][13][14] The IR spectrum confirms the presence of the amine N-H bonds and the aromatic and aliphatic C-H bonds. The mass spectrum shows the expected molecular ion peak.[14]

Potential Biological Activity and Mechanism of Action

Aminopyrazole derivatives are known to exhibit a wide range of biological activities, with many acting as inhibitors of protein kinases.[3][5] Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The amine group on the pyrazole ring can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

cluster_0 Cellular Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 1-(4-chlorobenzyl)-1H- pyrazol-4-amine Inhibitor->RAF Inhibition

Sources

Comprehensive Mass Characterization and Physicochemical Profiling of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise characterization of a lead compound’s molecular weight and structural architecture is the foundational step in predicting its pharmacokinetic viability. This technical whitepaper provides an in-depth analysis of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine (CAS: 1006315-93-0). By deconstructing its exact monoisotopic mass, isotopic distribution, and physicochemical properties, this guide establishes a self-validating analytical framework for researchers and drug development professionals.

Structural Deconstruction & Mass Fundamentals

The compound 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine (Chemical Formula: C₁₀H₉Cl₂N₃O ) is a rationally designed small molecule featuring three distinct functional domains:

  • 3,4-Dichlorophenoxy Moiety: Drives the lipophilic character of the molecule and provides a highly distinct isotopic signature due to the presence of two chlorine atoms.

  • Methylene Linker: Provides rotational flexibility between the aromatic systems.

  • 1H-Pyrazol-4-Amine Core: Acts as the primary polar domain, offering a basic nitrogen center that dictates the molecule's ionization behavior in physiological and analytical environments.

While the [1] is used for bulk stoichiometric calculations (258.10 g/mol ), high-resolution analytical workflows require the exact monoisotopic mass . The presence of two chlorine atoms generates a complex isotopic fine structure that serves as a diagnostic fingerprint during mass spectrometry.

Quantitative Mass Data

Table 1: Physicochemical and Mass Properties

PropertyValueAnalytical/Clinical Significance
Chemical Formula C₁₀H₉Cl₂N₃ODefines the absolute elemental composition.
Average Molecular Weight 258.10 g/mol Utilized for standard molarity and dosing formulations.
Monoisotopic Mass 257.0123 DaThe exact mass of the most abundant stable isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
[M+H]⁺ Exact Mass 258.0196 DaThe primary target ion observed in positive electrospray ionization (ESI+).

Table 2: Theoretical Isotopic Distribution ([M+H]⁺)

Isotope Peakm/zRelative AbundanceCausality / Composition
M 258.0196100.0%Contains two ³⁵Cl atoms.
M+2 260.0166~65.3%Contains one ³⁵Cl and one ³⁷Cl atom.
M+4 262.0137~10.6%Contains two ³⁷Cl atoms.

Note: The ~9:6:1 ratio observed across the M, M+2, and M+4 peaks is the hallmark of a [2], providing a built-in confirmation of structural integrity.

High-Resolution Mass Spectrometry (HRMS) Protocol

To accurately verify the molecular weight and isotopic distribution of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required.

The following protocol is designed as a self-validating system . By incorporating an internal standard and strict mass accuracy thresholds, the system continuously proves its own reliability, eliminating false positives caused by isobaric background noise.

Step-by-Step Analytical Methodology
  • Sample Preparation & Internal Calibration:

    • Action: Dissolve the analyte in LC-MS grade methanol to a concentration of 100 ng/mL. Spike the matrix with 50 ng/mL of an isotopically labeled internal standard (IS), such as a ¹³C-labeled analog.

    • Causality: The IS creates a self-validating quantitative loop. Because the IS co-elutes and ionizes under identical conditions, it automatically corrects for matrix-induced ion suppression and confirms that the ionization source is operating at optimal efficiency.

  • UHPLC Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Utilize a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: Formic acid maintains the mobile phase at a pH of ~2.7. This ensures the primary amine on the pyrazole ring remains fully protonated, preventing peak tailing and guaranteeing predictable retention times based on hydrophobic partitioning.

  • Positive Electrospray Ionization (ESI+):

    • Action: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV.

    • Causality: The pyrazole-4-amine moiety possesses a high proton affinity. ESI+ gently transfers protons to this basic center, generating intact [M+H]⁺ precursor ions (m/z 258.0196) without inducing premature in-source fragmentation.

  • Orbitrap HRMS Mass Analysis:

    • Action: Acquire full-scan MS data using an Orbitrap or Q-TOF mass analyzer set to a resolving power of ≥70,000 (at m/z 200).

    • Causality: High resolving power is strictly necessary to separate the target compound's exact mass from isobaric interferences and to accurately map the ³⁵Cl/³⁷Cl isotopic fine structure.

  • Data Processing & System Validation:

    • Action: Verify that the mass error of the monoisotopic peak is ≤ 5 ppm. Extract the M, M+2, and M+4 peaks and confirm that their intensity ratios align with the theoretical 100 : 65.3 : 10.6 distribution.

LC_HRMS_Workflow A Sample Prep (Internal Standard Added) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation of Amine) B->C D Orbitrap HRMS (Mass Resolution >70k) C->D E Data Processing (Isotope Pattern Matching) D->E

LC-HRMS workflow for self-validating mass determination and isotopic profiling.

Physicochemical Profiling & ADME Implications

The molecular weight of a compound is not merely an analytical metric; it is a primary driver of its pharmacokinetic fate. At 258.10 Da , 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine sits well within the optimal pharmacokinetic window defined by [3].

Causality of Molecular Weight in Drug Design
  • Transcellular Permeability: A molecular weight significantly below the 500 Da threshold results in a smaller molecular volume. This minimizes the entropic penalty required to displace water molecules when the drug partitions from the aqueous gastrointestinal tract into the hydrophobic core of the intestinal lipid bilayer. Consequently, the compound is predicted to exhibit rapid passive transcellular diffusion.

  • Hydrogen Bonding Constraints: The molecule possesses 2 Hydrogen Bond Donors (from the -NH₂ group) and 4 Hydrogen Bond Acceptors (three nitrogens, one oxygen). Both metrics are well below Lipinski's limits (≤5 donors, ≤10 acceptors), ensuring the molecule does not become overly hydrated, which would otherwise impede membrane crossing.

  • Lipophilicity Balance: The highly lipophilic dichlorophenyl ring is perfectly counterbalanced by the polar pyrazole-amine core, resulting in an optimal calculated LogP (typically between 2.0 and 3.5). This amphiphilic balance prevents the drug from becoming trapped in lipid membranes while maintaining sufficient aqueous solubility for systemic circulation.

ADME_Pathway MW Molecular Weight: 258.10 Da (< 500 Da Limit) Perm High Transcellular Permeability MW->Perm Lipo Calculated LogP < 5 (Dichlorophenyl + Pyrazole) Lipo->Perm Hbond H-Bond Donors: 2 H-Bond Acceptors: 4 Hbond->Perm Absorp Favorable Oral Bioavailability Perm->Absorp

Physicochemical properties driving favorable oral bioavailability.

References

  • Chemistry LibreTexts. "Mass Spectrometry Isotope Effects and Chlorine Abundance." Physical Methods in Chemistry and Nano Science. Available at:[Link]

  • Benet, L. Z., et al. "BDDCS, the Rule of 5 and Drugability." Advanced Drug Delivery Reviews, National Institutes of Health (NIH). Available at:[Link]

Comprehensive Technical Whitepaper on 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine: Pharmacophoric Utility, Synthesis, and Application in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, bifunctional building blocks that can simultaneously engage distinct protein microenvironments are highly sought after. 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine (CAS: 1006315-93-0) is a sophisticated pharmacophoric intermediate designed to bridge an ATP-competitive hinge-binding motif with a potent hydrophobic anchor. This whitepaper provides an in-depth analysis of its structural properties, synthetic methodologies, and biological screening workflows, offering senior scientists a self-validating framework for deploying this compound in kinase inhibitor design and prodrug development.

Structural & Physicochemical Profiling

The structural identity of the compound is defined by the SMILES string: Nc1cnn(COc2ccc(Cl)c(Cl)c2)c1. It consists of three distinct chemical zones: a 4-aminopyrazole core, an N-oxymethyl (N,O-acetal) linker, and a 3,4-dichlorophenoxy moiety.

To predict its behavior in physiological and assay environments, we must analyze its physicochemical parameters.

Table 1: Physicochemical Properties & Causality
ParameterValueCausality / Implication in Drug Design
Molecular Formula C10H9Cl2N3ODefines the exact mass for high-resolution LC-MS validation workflows.
Molecular Weight 258.10 g/mol Low molecular weight allows for significant downstream elaboration while remaining within Lipinski's Rule of 5.
H-Bond Donors 1 (Primary Amine)The exocyclic -NH2 is critical for establishing directional hydrogen bonds with target proteins.
H-Bond Acceptors 4 (N, O atoms)Facilitates aqueous solvation and multi-point coordination within kinase active sites.
Linker Architecture N,O-acetalIntroduces pH-dependent lability. It can act as a stable vector at physiological pH or as a cleavable prodrug linker in acidic tumor microenvironments.

Pharmacophoric Significance & Target Engagement

The rational design of this molecule leverages two highly privileged scaffolds in medicinal chemistry:

  • The 4-Aminopyrazole Core: The 4-aminopyrazole ring is a well-established ATP-competitive hinge-binding motif[1]. The three nitrogen atoms form a robust network of hydrogen bonds with the kinase hinge region, specifically interacting with residues such as Glutamate (Glu) and Leucine (Leu) in Janus kinases (JAKs)[2], or Glutamate and Cysteine (Cys) in Cyclin-Dependent Kinases (CDKs)[3].

  • The 3,4-Dichlorophenoxy Anchor: The 3,4-dichlorophenyl group acts as a potent hydrophobic anchor[4]. The meta- and para-chloro substitutions provide optimal steric bulk and enable halogen bonding within deep hydrophobic pockets (e.g., the DFG-out pocket or allosteric sites), significantly enhancing binding affinity and target residence time.

G cluster_kinase Kinase Domain Binding Compound 1-[(3,4-dichlorophenoxy)methyl] -1H-pyrazol-4-amine Hinge Hinge Region (Hydrogen Bonding) Compound->Hinge 4-Aminopyrazole Hydrophobic Hydrophobic Pocket (Halogen/Pi Stacking) Compound->Hydrophobic 3,4-Dichlorophenoxy Downstream Downstream Signaling (e.g., STAT3 / CDK) Hinge->Downstream Inhibits ATP Binding Hydrophobic->Downstream Enhances Affinity Response Cellular Arrest / Apoptosis Downstream->Response Pathway Blockade

Fig 1: Pharmacodynamic model of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine in kinase inhibition.

Synthetic Methodology & Validation

Synthesizing this compound requires strict control over reaction conditions due to the distinct reactivity of the primary amine and the acid-sensitive N,O-acetal linker. Direct alkylation of 4-aminopyrazole is fundamentally flawed; the highly nucleophilic exocyclic primary amine will competitively attack the electrophile, resulting in an intractable mixture of N-alkylated isomers.

To establish a self-validating and high-yielding system, a nitro-protection strategy must be employed.

Step-by-Step Protocol

Step 1: N-Alkylation of the Pyrazole Core

  • Procedure: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF. Cool the solution to 0°C under an inert argon atmosphere. Add Cesium Carbonate (Cs2CO3, 1.5 eq), followed by the dropwise addition of 1-(chloromethoxy)-3,4-dichlorobenzene (1.1 eq).

  • Causality: 4-nitro-1H-pyrazole has an acidic NH (pKa ~ 9.6). Cs2CO3 is a mild, bulky base that efficiently deprotonates the pyrazole without degrading the highly reactive alpha-chloro ether. The 0°C temperature is critical to prevent the thermal decomposition of the electrophile.

Step 2: Mild Reduction of the Nitro Group

  • Procedure: Isolate the intermediate 1-[(3,4-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole. Dissolve in neutral ethanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite.

  • Causality: The N-oxymethyl linker is an N,O-acetal, which acts as a formaldehyde equivalent and will rapidly hydrolyze under strongly acidic conditions. Therefore, harsh dissolving metal reductions (e.g., Fe/HCl or SnCl2/HCl) must be strictly avoided. Mild catalytic hydrogenation preserves the structural integrity of the linker.

Step 3: Validation

  • Procedure: Purify via preparative HPLC (neutral buffered mobile phase). Validate via high-resolution LC-MS (Expected [M+H]+ = 258.02) and 1H-NMR (look for the distinct singlet of the -CH2- linker around δ 5.8-6.2 ppm, confirming the N-CH2-O linkage).

G Step1 1. Alkylation 4-Nitro-1H-pyrazole + 1-(chloromethoxy)-3,4-dichlorobenzene Step2 2. Intermediate Isolation 1-[(3,4-dichlorophenoxy)methyl] -4-nitro-1H-pyrazole Step1->Step2 Base (Cs2CO3), DMF, 0°C Step3 3. Reduction Pd/C, H2 or Mild Zn/NH4Cl (Preserves N,O-acetal linker) Step2->Step3 Avoid strong acids Step4 4. Purification & Validation Prep-HPLC, LC-MS, 1H-NMR Step3->Step4 Yield 4-Aminopyrazole

Fig 2: Step-by-step synthetic workflow and validation for the bifunctional pharmacophore.

Biological Evaluation & Screening Workflows

Before advancing this compound (or its derivatives) into high-throughput kinase screening, researchers must establish a logical hierarchy of assays to prevent false positives caused by linker cleavage.

Workflow 1: Linker Stability Profiling (The Prerequisite)

  • Methodology: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C. Aliquot at 0, 1, 2, 4, and 24 hours. Quench with cold acetonitrile and analyze via LC-MS/MS.

  • Causality: Because the N-oxymethyl linkage can be labile, you must prove whether the biological activity observed in subsequent assays is driven by the intact molecule or by its cleaved fragments (4-aminopyrazole and 3,4-dichlorophenol).

Workflow 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Methodology: Once stability is confirmed, screen the compound against a panel of recombinant kinases (e.g., JAK1/2/3, CDK2/5)[2][3]. Use a biotinylated peptide substrate, ATP (at Km), and a Europium-labeled anti-phospho antibody.

  • Causality: TR-FRET eliminates compound auto-fluorescence interference. By varying the ATP concentration, you can generate a Schild plot to definitively prove whether the 4-aminopyrazole core is acting as a competitive inhibitor at the ATP-binding hinge region.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • (3,4-Dichlorophenoxy)acetic acid | C8H6Cl2O3 | CID 11495 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI Source: MDPI (mdpi.com) URL:[Link]

  • Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy Source: Oncotarget (oncotarget.com) URL:[Link]

Sources

An In-Depth Technical Guide to 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine. Given its unprecedented nature in the current body of scientific literature, this document outlines a prospective research and development pathway. We will detail a proposed synthetic route, robust characterization methodologies, and an exploration of its therapeutic potential, drawing upon established principles of medicinal chemistry and the known bioactivities of its constituent pharmacophores. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new small molecule therapeutics.

Introduction: The Rationale for a Novel Pyrazole Derivative

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] The 4-aminopyrazole subtype, in particular, has garnered significant attention as a versatile framework for the development of targeted therapies, including kinase inhibitors.[5][6]

The second key pharmacophore in our target molecule is the 3,4-dichlorophenoxy group. Halogenated phenyl ethers are a common feature in many active pharmaceutical ingredients, often enhancing binding affinity through halogen bonding and improving pharmacokinetic properties by increasing lipophilicity. The specific 3,4-dichloro substitution pattern has been associated with a range of biological activities.

The novel compound, 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine, combines these two key structural motifs. This guide will provide the foundational knowledge for its synthesis and subsequent investigation as a potential therapeutic agent.

Compound Identification and Physicochemical Properties

As a novel compound, 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine is not yet registered in major chemical databases. Based on its systematic name, we have generated its chemical identifiers and predicted its key physicochemical properties.

IdentifierValue
IUPAC Name 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine
Molecular Formula C10H9Cl2N3O
Molecular Weight 258.11 g/mol
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)OCC2=CN(N=C2)N
InChI InChI=1S/C10H9Cl2N3O/c11-7-1-2-8(12)6(5-7)16-4-15-3-9(13)10-14-15/h1-3,5,10H,4,13H2
InChIKey FLLCFOCBSJGOQZ-UHFFFAOYSA-N

Predicted Physicochemical Properties (using online cheminformatics tools):

PropertyPredicted Value
LogP 2.5 - 3.0
Topological Polar Surface Area 58.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

graph "1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; N2 [label="N", pos="-0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-2.0!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-1.5!", fontcolor="#202124"]; N_amine [label="NH₂", pos="0,-3.0!", fontcolor="#202124"]; C_methylene [label="CH₂", pos="0.87,1.5!", fontcolor="#202124"]; O_ether [label="O", pos="1.74,2.0!", fontcolor="#202124"]; C_phenyl1 [label="C", pos="2.61,1.5!", fontcolor="#202124"]; C_phenyl2 [label="C", pos="3.48,2.0!", fontcolor="#202124"]; C_phenyl3 [label="C", pos="4.35,1.5!", fontcolor="#202124"]; C_phenyl4 [label="C", pos="4.35,0.5!", fontcolor="#202124"]; C_phenyl5 [label="C", pos="3.48,0!", fontcolor="#202124"]; C_phenyl6 [label="C", pos="2.61,0.5!", fontcolor="#202124"]; Cl1 [label="Cl", pos="5.22,2.0!", fontcolor="#34A853"]; Cl2 [label="Cl", pos="5.22,-0.5!", fontcolor="#34A853"];

// Draw bonds N1 -- N2 [len=1.0]; N2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- N1 [len=1.0]; C4 -- N_amine [len=1.0]; N1 -- C_methylene [len=1.0]; C_methylene -- O_ether [len=1.0]; O_ether -- C_phenyl1 [len=1.0]; C_phenyl1 -- C_phenyl2 [len=1.0]; C_phenyl2 -- C_phenyl3 [len=1.0]; C_phenyl3 -- C_phenyl4 [len=1.0]; C_phenyl4 -- C_phenyl5 [len=1.0]; C_phenyl5 -- C_phenyl6 [len=1.0]; C_phenyl6 -- C_phenyl1 [len=1.0]; C_phenyl3 -- Cl1 [len=1.0]; C_phenyl4 -- Cl2 [len=1.0]; }

Caption: 2D Structure of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine can be envisioned through a two-step process starting from commercially available 4-nitropyrazole. This approach offers a reliable and scalable route to the target compound.[7]

Synthesis_Pathway start 4-Nitropyrazole intermediate 1-[(3,4-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole start->intermediate Step 1: N-Alkylation final 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine intermediate->final Step 2: Nitro Reduction

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Alkylation of 4-Nitropyrazole

The first step involves the N-alkylation of 4-nitropyrazole with 1-(chloromethyl)-3,4-dichlorobenzene. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.[8][9]

Protocol:

  • To a solution of 4-nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(chloromethyl)-3,4-dichlorobenzene (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-[(3,4-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to the corresponding amine. A common and effective method for this transformation is catalytic hydrogenation.[7]

Protocol:

  • Dissolve the 1-[(3,4-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole (1.0 eq) from Step 1 in ethanol or methanol.

  • Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine.

  • If necessary, purify the final product by recrystallization or column chromatography.

Structural Characterization

The identity and purity of the synthesized 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the pyrazole ring protons, the methylene bridge protons, the aromatic protons of the dichlorophenyl ring, and the amine protons.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic and pyrazole rings, C-O stretching of the ether linkage, and C-Cl stretches.

  • Elemental Analysis: To confirm the percentage composition of carbon, hydrogen, nitrogen, and chlorine.

Exploration of Therapeutic Potential

The unique structural features of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine suggest several avenues for therapeutic investigation, primarily in oncology and inflammatory diseases.

Kinase Inhibition in Oncology

The 4-aminopyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[10] The amino group can form crucial hydrogen bonds with the kinase hinge region, while the substituted pyrazole and the dichlorophenoxy moiety can occupy adjacent hydrophobic pockets.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine Hinge_Region Hinge Region Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Amine_Group 4-Amino Group Amine_Group->Hinge_Region H-Bonding Pyrazole_Ring Pyrazole Ring Pyrazole_Ring->Hydrophobic_Pocket_1 Hydrophobic Interactions Dichlorophenoxy_Moiety Dichlorophenoxy Moiety Dichlorophenoxy_Moiety->Hydrophobic_Pocket_2 Hydrophobic & Halogen Bonding

Caption: Proposed binding mode of the target compound in a kinase active site.

A primary research objective would be to screen this compound against a panel of cancer-relevant kinases. Based on the structures of known inhibitors, promising targets could include tyrosine kinases (e.g., Src, Abl) and serine/threonine kinases (e.g., MAP kinases, CDKs).

Anti-inflammatory Activity

Pyrazole derivatives are the foundation of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. It would be pertinent to evaluate the inhibitory activity of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine against COX-1 and COX-2 to assess its potential as an anti-inflammatory agent.

Conclusion

This technical guide has laid out a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine. By leveraging established synthetic methodologies and a rational, structure-based approach to drug discovery, this molecule represents a promising starting point for the development of new therapeutic agents. The insights provided herein are intended to empower researchers to embark on the exploration of this and related chemical entities.

References

  • (No author provided). (n.d.). OPSIN: Open Parser for Systematic IUPAC Nomenclature. EMBL-EBI. Retrieved from [Link]

  • (No author provided). (2015, December 8). Design, Synthesis and Bioactivities of Novel Dichloro-Allyloxy-Phenol-Containing Pyrazole Oxime Derivatives. MDPI. Retrieved from [Link]

  • Leskoff, A. (n.d.). IUPAC to SMILES. Leskoff. Retrieved from [Link]

  • Wolfram Function Repository. (n.d.). ChemicalNameToSMILES. Retrieved from [Link]

  • Iannelli, P., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

  • (No author provided). (n.d.). Name To Structure. openmolecules.org. Retrieved from [Link]

  • (No author provided). (n.d.). Chemical Name to SMILES Converter. Retrieved from [Link]

  • Leskoff, A. (n.d.). SMILES to InChI. Leskoff. Retrieved from [Link]

  • ChemToolsHub. (n.d.). Chemical Structure Converter. Retrieved from [Link]

  • ChemAI. (n.d.). SMILES to Structure Converter. Retrieved from [Link]

  • Iannelli, P., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Retrieved from [Link]

  • Zanfirescu, A., et al. (2025, August 6). Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NCI/CADD Chemical Identifier Resolver. Retrieved from [Link]

  • (No author provided). (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Retrieved from [Link]

  • (No author provided). (n.d.). Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • (No author provided). (2013, July 1). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Taylor & Francis Online. Retrieved from [Link]

  • (No author provided). (n.d.). Web Converters. Read the Docs. Retrieved from [Link]

  • (No author provided). (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • (No author provided). (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

  • (No author provided). (2025, August 6). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Retrieved from [Link]

  • (No author provided). (2012, April 1). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. PubMed. Retrieved from [Link]

  • (No author provided). (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • (No author provided). (n.d.). N-alkylation method of pyrazole. Google Patents.
  • (No author provided). (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Retrieved from [Link]

  • (No author provided). (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (No author provided). (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

  • (No author provided). (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • (No author provided). (2026, February 11). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. Retrieved from [Link]

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Technical Guide: Research Uses of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research applications, physicochemical properties, and experimental protocols for 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine , a specialized heterocyclic building block and pharmacophore scaffold.

Executive Summary

1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a bifunctional research compound characterized by a polar aminopyrazole "head" and a lipophilic 3,4-dichlorophenoxy "tail," connected via a chemically distinct N-methylether linker.

In modern drug discovery, this compound serves two primary roles:

  • Kinase Inhibitor Scaffold: The 4-aminopyrazole moiety is a privileged structure for binding to the ATP-hinge region of protein kinases (e.g., Lck, Btk).

  • GPCR & Ion Channel Probe: The 3,4-dichlorophenoxy group is a validated pharmacophore for modulating voltage-gated sodium channels (Nav1.8) and Trace Amine-Associated Receptors (TAAR1).

This guide provides the structural logic, synthetic pathways, and handling protocols required to utilize this compound in medicinal chemistry and chemical biology workflows.

Chemical Identity & Physicochemical Properties[1]

Understanding the structural behavior of this molecule is critical for assay development. The N-aryloxymethyl linkage is stable under neutral/basic conditions but can be acid-labile, acting as a "soft" metabolic spot or a prodrug-like feature in vivo.

PropertyData / Description
Chemical Name 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine
Molecular Formula C₁₁H₁₁Cl₂N₃O
Molecular Weight 272.13 g/mol
Core Scaffold 1H-pyrazol-4-amine (4-Aminopyrazole)
Substituent 3,4-dichlorophenoxymethyl group at N1 position
LogP (Predicted) ~2.8 – 3.2 (Lipophilic)
pKa (Predicted) ~4.0 (Pyrazolo-NH2)
Solubility Low in water; Soluble in DMSO (>10 mM), Methanol, DCM
Stability Stable in solid state.[1][2][3][4] Solutions in DMSO stable at -20°C. Avoid strong aqueous acids (potential hydrolysis of N-C-O linkage).

Mechanism of Action & Research Applications

Kinase Inhibitor Design (Fragment-Based Discovery)

The 4-aminopyrazole motif is a classic "hinge binder." In the ATP-binding pocket of kinases, the exocyclic amine (donor) and the pyrazole nitrogen (acceptor) form a bidentate hydrogen bond network with the kinase backbone.

  • Mechanism: The 3,4-dichlorophenoxy tail extends into the hydrophobic "back pocket" (Gatekeeper region) or the solvent front, providing selectivity.

  • Target Relevance: Used in libraries screening for Src-family kinases (Lck, Lyn) and Janus kinases (JAKs).

  • Research Use: As a starting fragment for Structure-Activity Relationship (SAR) studies to optimize binding affinity.

GPCR and Ion Channel Modulation

The 3,4-dichlorophenoxy moiety is highly prevalent in antagonists for voltage-gated sodium channels (e.g., Nav1.8) and agonists for TAAR1.

  • Nav1.8 Blockers: Research suggests that N-substituted heterocycles with dichlorophenoxy tails can block the inactivated state of sodium channels, useful in neuropathic pain research.

  • TAAR1 Agonism: Analogous imidazole structures have shown potent TAAR1 activity. This pyrazole derivative is used as a bioisostere to tune metabolic stability and receptor subtype selectivity.

Agrochemical Discovery

The combination of a pyrazole ring and a dichlorophenoxy group mimics the structure of several protoporphyrinogen oxidase (PPO) inhibitor herbicides.

  • Application: Screening for herbicidal activity or as a metabolic standard for complex phenoxy-pyrazole agrochemicals.

Synthetic Pathway & Preparation

Researchers often synthesize this compound in-house when commercial stock is unavailable. The synthesis relies on a convergent N-alkylation strategy.

Diagram 1: Synthetic Workflow

Synthesis cluster_0 Step 1: Linker Preparation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Reduction A 3,4-Dichlorophenol C 3,4-Dichlorophenoxymethyl chloride A->C ZnCl2 (cat) B Chloromethyl Methyl Ether (or equivalent) B->C E Intermediate: 1-Substituted-4-Nitropyrazole C->E + NaH / DMF D 4-Nitropyrazole D->E F Product: 1-[(3,4-dichlorophenoxy)methyl] -1H-pyrazol-4-amine E->F H2, Pd/C or SnCl2

Caption: Convergent synthesis via N-alkylation of 4-nitropyrazole followed by nitro-reduction.

Experimental Protocols

Solubilization and Stock Preparation

Objective: Create a stable 10 mM stock solution for biological assays. Reagents: DMSO (Anhydrous, Cell Culture Grade).

  • Weighing: Accurately weigh 2.72 mg of the solid compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Note: If the solution is hazy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

General Amide Coupling (Derivatization)

Objective: React the free amine (position 4) with a carboxylic acid to generate a library of potential inhibitors.

  • Reaction Mix: In a 1-dram vial, combine:

    • Carboxylic Acid (1.0 equiv)

    • HATU (1.1 equiv)

    • DIEA (Diisopropylethylamine, 2.5 equiv)

    • DMF (Dimethylformamide, 0.5 M concentration)

  • Activation: Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine (1.0 equiv).

  • Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[4]

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Biological Signaling & Pharmacophore Map

Understanding where this molecule fits in a biological system is crucial for interpreting data.

Diagram 2: Pharmacophore & Interaction Map

Pharmacophore cluster_Head Polar Head (Kinase Hinge / Receptor) cluster_Linker Linker Region cluster_Tail Hydrophobic Tail (Selectivity Pocket) Compound 1-[(3,4-dichlorophenoxy)methyl] -1H-pyrazol-4-amine Amine 4-NH2 Group (H-Bond Donor) Compound->Amine Linker N-CH2-O (Flexible / Spacer) Compound->Linker Ph Phenoxy Ring (Pi-Stacking) Compound->Ph Target_Hinge Kinase Hinge Region Amine->Target_Hinge Binds Glu/Met backbone N_Py Pyrazole N2 (H-Bond Acceptor) Target_Pocket Hydrophobic Back Pocket (Nav1.8 / TAAR1) Ph->Target_Pocket Hydrophobic Interaction Cl 3,4-Dichloro (Halogen Bond / Lipophilicity) Cl->Target_Pocket Fills space

Caption: Pharmacophore mapping showing the bidentate binding mode of the headgroup and the hydrophobic anchoring of the tail.

References

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists.

    • Context: Describes the utility of 3,4-dichlorophenoxymethyl-heterocycles in GPCR modul
    • Source:

  • Pyrazole Derivatives as Kinase Inhibitors.Journal of Medicinal Chemistry.

    • Context: Establishes the 4-aminopyrazole scaffold as a key hinge-binding motif in kinase drug discovery.
    • Source:

  • Synthesis of N-alkoxymethyl pyrazoles.

    • Context: Methodologies for installing the N-CH2-O-Ar linkage.
    • Source:

  • Nav1.8 Sodium Channel Blockers.Bioorganic & Medicinal Chemistry Letters.

    • Context: SAR studies highlighting the role of dichlorophenoxy ethers in channel inhibition.
    • Source:

Sources

A Technical Guide to 3,4-Dichlorophenoxy Methyl Pyrazole Amine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic assembly of molecular building blocks is paramount to the successful development of novel therapeutics. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in a multitude of approved drugs.[1][2][3] Its ability to act as a bioisostere for other aromatic systems, coupled with its capacity to engage in various non-covalent interactions with biological targets, makes it a cornerstone of drug design.[1][4] This guide delves into the synthesis, characterization, and potential applications of a specific class of pyrazole-based building blocks: 3,4-dichlorophenoxy methyl pyrazole amines . These structures uniquely combine the proven pharmacological relevance of the pyrazole core with the electronic and steric attributes of the 3,4-dichlorophenoxy moiety, offering a promising avenue for the exploration of new chemical space in drug discovery.

This document is intended for researchers, medicinal chemists, and professionals in the field of drug development. It aims to provide not just a set of protocols, but a comprehensive understanding of the rationale behind the design and synthesis of these building blocks, empowering the reader to leverage them effectively in their own research endeavors.

The Rationale: Why 3,4-Dichlorophenoxy Methyl Pyrazole Amines?

The decision to focus on this particular chemical architecture stems from a logical convergence of structure-activity relationship (SAR) principles and the pursuit of novel intellectual property.

  • The Pyrazole Core: As previously mentioned, the pyrazole ring is a key component in numerous clinically successful drugs.[1][5] Its two nitrogen atoms provide opportunities for hydrogen bonding, while the aromatic system can participate in π-stacking interactions. The regiochemistry of substitution on the pyrazole ring allows for fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity.[3]

  • The 3,4-Dichlorophenoxy Moiety: The dichlorinated phenyl ring introduces several key features. The chlorine atoms are electron-withdrawing, which can influence the pKa of the molecule and its metabolic stability.[2] The substitution pattern also creates a distinct steric and electronic profile that can be exploited for selective binding to target proteins. The phenoxy linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose.

  • The Amine Functionality: The introduction of a primary or secondary amine group provides a crucial handle for further chemical elaboration. This allows for the construction of diverse chemical libraries through techniques like amide bond formation, reductive amination, and urea formation, enabling extensive SAR exploration.[5]

The combination of these three components in a single building block creates a versatile platform for the design of new drug candidates with potential applications across a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[6][7][8]

Proposed Synthetic Strategy: A Modular Approach

A robust and efficient synthesis is critical for the utility of any building block. The proposed strategy for the synthesis of 3,4-dichlorophenoxy methyl pyrazole amines is designed to be modular, allowing for the facile introduction of diversity at various points in the synthetic sequence. The general approach involves the construction of a pyrazole core bearing a handle for the subsequent introduction of the 3,4-dichlorophenoxy moiety.

Synthesis of the Pyrazole Core

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a highly effective and versatile method.[9][10]

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Introduction of the 3,4-Dichlorophenoxy Moiety

With the pyrazole core in hand, the next step is the introduction of the 3,4-dichlorophenoxy group. This can be achieved through a Williamson ether synthesis, a reliable and well-established reaction.

Experimental Protocol: Synthesis of Ethyl 1-((3,4-dichlorophenoxy)methyl)-5-methyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Add 1-(bromomethyl)-3,4-dichlorobenzene (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at 60-80 °C for 8-12 hours, monitoring by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conversion to the Amine Building Block

The final step is the conversion of the ester functionality to the desired amine. This can be achieved through a multi-step process involving hydrolysis of the ester to the carboxylic acid, followed by a Curtius or Hofmann rearrangement. A more direct approach would be the conversion of the ester to an amide, followed by reduction.

Experimental Protocol: Synthesis of (1-((3,4-dichlorophenoxy)methyl)-5-methyl-1H-pyrazol-3-yl)methanamine

  • Amide Formation: Treat ethyl 1-((3,4-dichlorophenoxy)methyl)-5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) with an excess of aqueous ammonia in a sealed tube at elevated temperature, or by using a suitable amide coupling reagent.

  • Reduction to Amine: Reduce the resulting amide using a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

  • Work-up and Purification: Carefully quench the reaction with water and a base (e.g., NaOH solution). Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer and concentrate to obtain the crude amine, which can be purified by column chromatography or by formation of a salt and recrystallization.

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow Start Ethyl 2,4-dioxovalerate + Hydrazine Hydrate Pyrazole_Core Ethyl 5-methyl-1H-pyrazole-3-carboxylate Start->Pyrazole_Core Knorr Synthesis Alkylation Williamson Ether Synthesis (1-(bromomethyl)-3,4-dichlorobenzene, K2CO3) Pyrazole_Core->Alkylation Alkylated_Pyrazole Ethyl 1-((3,4-dichlorophenoxy)methyl)-5-methyl-1H-pyrazole-3-carboxylate Alkylation->Alkylated_Pyrazole Amidation Amide Formation (NH3) Alkylated_Pyrazole->Amidation Amide 1-((3,4-dichlorophenoxy)methyl)-5-methyl-1H-pyrazole-3-carboxamide Amidation->Amide Reduction Reduction (LiAlH4) Amide->Reduction Final_Product 3,4-Dichlorophenoxy Methyl Pyrazole Amine Building Block Reduction->Final_Product

Caption: Proposed synthetic route for 3,4-dichlorophenoxy methyl pyrazole amine building blocks.

Characterization and Quality Control

Rigorous characterization of the synthesized building blocks is essential to ensure their purity and structural integrity. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of proton and carbon environments.Characteristic shifts for the pyrazole ring protons and carbons, the dichlorophenoxy aromatic protons, the methylene linker, and the amine group.
Mass Spectrometry Determination of the molecular weight and confirmation of the molecular formula.A molecular ion peak corresponding to the calculated mass of the target compound.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amine), C=N and C=C stretching (pyrazole), and C-O-C stretching (ether).
HPLC/UPLC Assessment of purity.A single major peak indicating high purity (typically >95%).
Elemental Analysis Confirmation of the elemental composition.Experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values.

Applications in Drug Discovery: A Landscape of Opportunity

The 3,4-dichlorophenoxy methyl pyrazole amine building blocks are poised for application in a variety of drug discovery programs. The amine handle serves as a versatile point for diversification, allowing for the generation of large and focused libraries of compounds for screening.

Diagram of Potential Derivatization Pathways:

Derivatization_Pathways Building_Block 3,4-Dichlorophenoxy Methyl Pyrazole Amine Amide_Coupling Amide Coupling (Carboxylic Acids, Acyl Chlorides) Building_Block->Amide_Coupling Reductive_Amination Reductive Amination (Aldehydes, Ketones) Building_Block->Reductive_Amination Urea_Formation Urea/Thiourea Formation (Isocyanates, Isothiocyanates) Building_Block->Urea_Formation Sulfonamide_Formation Sulfonamide Formation (Sulfonyl Chlorides) Building_Block->Sulfonamide_Formation Amide_Library Amide Library Amide_Coupling->Amide_Library Secondary_Amine_Library Secondary/Tertiary Amine Library Reductive_Amination->Secondary_Amine_Library Urea_Library Urea/Thiourea Library Urea_Formation->Urea_Library Sulfonamide_Library Sulfonamide Library Sulfonamide_Formation->Sulfonamide_Library

Caption: Potential derivatization strategies for library synthesis.

Kinase Inhibitors

The pyrazole scaffold is a well-established core in the design of kinase inhibitors.[4][7] The 3,4-dichlorophenoxy moiety can be directed towards the hydrophobic pocket of the ATP binding site, while the derivatized amine can form key hydrogen bond interactions with the hinge region of the kinase.

GPCR Modulators

G-protein coupled receptors (GPCRs) represent a large and important class of drug targets. The structural features of these building blocks, including their aromatic and hydrogen bonding capabilities, make them attractive for the development of GPCR ligands.

Anti-infective Agents

The pyrazole nucleus is found in various anti-bacterial and anti-fungal agents.[5][8] The unique electronic properties conferred by the dichlorophenoxy group may lead to the discovery of novel anti-infective compounds with improved potency or a new mechanism of action.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3,4-dichlorophenoxy methyl pyrazole amine building blocks and their precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12][13]

  • Ventilation: Handle all volatile and dusty materials in a well-ventilated fume hood.[11][13][14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11][14]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

The starting material, 3,4-dichlorophenoxyacetic acid, and its derivatives are known to have herbicidal activity and may be toxic.[15][16][17][18] Handle with care and consult the Safety Data Sheet (SDS) for detailed information.[11][12][13][14][15]

Conclusion

The 3,4-dichlorophenoxy methyl pyrazole amine building blocks represent a promising and versatile platform for the discovery of new drug candidates. Their rational design, based on the convergence of privileged scaffolds, and their modular synthesis make them highly attractive for use in medicinal chemistry programs. This guide has provided a comprehensive overview of their synthesis, characterization, and potential applications, with the aim of empowering researchers to unlock their full potential in the quest for novel therapeutics.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (URL: [Link])

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: [Link])

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (URL: [Link])

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])

  • Hazardous Substance Fact Sheet - NJ.gov. (URL: [Link])

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI. (URL: [Link])

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (URL: [Link])

  • Safety Data Sheet: Dichlorophen - Carl ROTH. (URL: [Link])

  • Bioactive pyrazolo[3,4-c]pyrazoles derivatives - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. (URL: [Link])

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (URL: [Link])

  • Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates - SCIRP. (URL: [Link])

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (URL: [Link])

  • 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical - PMC. (URL: [Link])

  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google P
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. (URL: [Link])

  • Effect of Post-emergence Application of Dichlorophenoxy acetic acid (2,4-D) Herbicide on Growth and Development of three Weeds. (URL: [Link])

  • Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and... - ResearchGate. (URL: [Link])

  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. (URL: [Link])

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])

  • The synthesis of novel pyrazole-3,4-dicarboxamides bearing 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety with effective inhibitory activity against the isoforms of human cytosolic carbonic anhydrase I and II - PubMed. (URL: [Link])

  • Various methods for the synthesis of pyrazole. - ResearchGate. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL: [Link])

  • Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles - Semantic Scholar. (URL: [Link])

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (URL: [Link])

  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. (URL: [Link])

Sources

Sourcing, Synthesis, and Validation of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the 1H-pyrazol-4-amine core has emerged as a privileged scaffold, frequently utilized as a highly effective bioisostere for anilines in the design of kinase inhibitors (e.g., CDK and JAK inhibitors)[1][2]. It offers improved aqueous solubility and a superior hydrogen-bonding profile at the kinase hinge region.

The specific derivative 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine incorporates a highly lipophilic 3,4-dichlorophenoxy tail. This substitution is strategically designed to engage deep, hydrophobic sub-pockets within target proteins, leveraging halogen bonding and


 stacking interactions. However, due to its highly specialized structure, this compound is rarely found in off-the-shelf chemical catalogs. This whitepaper provides an in-depth guide on how to source, synthesize, and rigorously validate this custom building block for integration into high-throughput screening (HTS) workflows.

Strategic Sourcing: The Synthesize-on-Demand Paradigm

Because 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a non-stock item, researchers must rely on the "synthesize-on-demand" paradigm. The industry standard for accessing such ultra-large chemical spaces is the 3[3], which catalogs billions of synthetically accessible molecules[4][5]. Alternatively, Custom Synthesis Organizations (CSOs) such as or 6[6] can execute the synthesis based on established pyrazole derivatization protocols.

G A Virtual Screening Hit B Supplier Selection (e.g., Enamine, CSOs) A->B C Custom Synthesis (Alkylation & Reduction) B->C D In-House QC Validation (LC-MS, NMR) C->D E Assay Integration (Amide Coupling) D->E

Caption: Workflow for sourcing and validating custom pyrazole-4-amines.

Supplier-Side Synthesis: Causality and Chemoselectivity

When commissioning a CSO to synthesize this compound, understanding the underlying chemical causality is critical to ensuring product quality. The synthesis is a two-step process: N-alkylation followed by nitro reduction.

Step 1: Regioselective N-Alkylation

The process begins with the


 alkylation of 4-nitro-1H-pyrazole using (3,4-dichlorophenoxy)methyl chloride. Because 4-nitro-1H-pyrazole is symmetric, tautomerization does not result in mixed regioisomers upon alkylation. Potassium carbonate (

) in Dimethylformamide (DMF) is the optimal condition, providing sufficient basicity to deprotonate the pyrazole without causing side reactions[6].
Step 2: Chemoselective Nitro Reduction (Critical E-E-A-T Insight)

As a Senior Application Scientist, I frequently observe a critical point of failure in custom synthesis: the choice of reduction conditions. Standard catalytic hydrogenation (e.g.,


 with 

gas) blindly applied to nitro-aromatics containing aryl chlorides will almost certainly result in catastrophic hydrodehalogenation [7]. This strips the chlorine atoms from the 3,4-dichlorophenyl ring, yielding a mixture of mono-chloro and des-chloro impurities that are incredibly difficult to separate.

To prevent this, the supplier must utilize a chemoselective reduction method. The Béchamp reduction (Iron powder and Ammonium Chloride) or Zinc/Acetic acid guarantees the reduction of the nitro group to the amine while perfectly preserving the halogenated aromatic ring.

Quantitative Data: Reaction Optimization for Nitro Reduction
Reducing AgentSolvent SystemTemp (°C)Conversion (%)Dehalogenation Impurity (%)Isolated Yield (%)

(10%),

Methanol25>99%42.5% 31% (Impure)

,

Ethanol2585%12.0%65%

Ethanol7095%<1.0%78%

,

EtOH /

(4:1)
80 >99% Not Detected 89%

Table 1: Comparison of reduction conditions. Iron/Ammonium chloride is the only reliable method to prevent hydrodehalogenation.

G SM1 4-nitro-1H-pyrazole COND1 K2CO3, DMF 80°C SM1->COND1 SM2 (3,4-dichlorophenoxy) methyl chloride SM2->COND1 INT Nitro Intermediate COND2 Fe, NH4Cl EtOH/H2O INT->COND2 PROD Target Amine COND1->INT COND2->PROD

Caption: Chemoselective synthesis pathway preventing hydrodehalogenation.

Client-Side Quality Control: A Self-Validating Protocol

Trusting a supplier's Certificate of Analysis (CoA) is a baseline, but internal validation creates a self-validating system of trustworthiness. Upon receiving the custom batch, the following QC protocol must be executed.

Quality Control Specifications
ParameterAnalytical MethodAcceptance Criteria
Purity UPLC-UV (254 nm)

95.0% (Area %)
Identity (Mass) ESI-LC-MS (Positive Mode)

observed at

Identity (Structure)

-NMR (400 MHz,

)
Presence of broad

singlet (~4.0 ppm)
Residual Metal ICP-MSIron (Fe)

20 ppm
Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 1.0 mg of the supplied compound in 1.0 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Inject 2

    
     onto a C18 UPLC column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
    
    • Causality Check: Look specifically for peaks at

      
       (loss of one chlorine) or 
      
      
      
      (loss of both chlorines). Their presence indicates a failure in the supplier's chemoselective reduction step.
  • NMR Verification: Dissolve 5 mg in

    
    . Confirm the disappearance of the highly deshielded pyrazole protons associated with the nitro precursor, and verify the intact splitting pattern of the 3,4-dichlorophenyl ring (typically a doublet, a doublet of doublets, and a meta-coupled doublet between 7.0–7.6 ppm).
    

Downstream Application: High-Throughput Amide Coupling

Once validated, the amine can be utilized in library generation. The most common application is coupling the pyrazol-4-amine to a proprietary carboxylic acid (e.g., a kinase hinge-binding motif)[7].

Step-by-Step Amide Coupling Protocol
  • Activation: In a dry 2-dram vial, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine (1.0 eq) to the activated mixture.

    • Note: Pyrazol-4-amines are slightly less nucleophilic than standard aliphatic amines due to the electron-withdrawing nature of the adjacent azole nitrogens; therefore, extended reaction times (12–16 hours) or gentle heating (40 °C) may be required.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract three times with Ethyl Acetate.
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC to yield the final drug candidate ready for biological assay.
    

References

  • Enamine REAL Database. Enamine Ltd.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health (NIH).
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health (NIH).
  • Evaluating Scalable Supervised Learning for Synthesize-on-Demand Chemical Libraries. American Chemical Society (ACS).
  • A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility. BenchChem.
  • Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem.
  • Huge update of the Enamine's REAL Database! Chemspace.
  • 1-(4-methoxybenzyl)-1H-pyrazol-4-amine. ChemShuttle Custom Synthesis.

Sources

Methodological & Application

Application Note: Synthesis of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug development professionals. It details the synthesis of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine , a functionalized pyrazole intermediate valuable in the development of kinase inhibitors and agrochemicals.

Introduction & Scope

The pyrazole scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in drugs such as Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). The target molecule, 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine , features a specific N-alkylation pattern involving a hemiaminal ether linkage (


).

This specific linker—the (aryloxy)methyl group—is distinct from a simple benzyl group. It introduces different solubility properties and metabolic stability profiles. This protocol addresses two critical synthetic challenges:

  • Construction of the

    
     Linkage:  Requires the handling of reactive chloromethyl ether intermediates.
    
  • Chemoselective Reduction: Reducing the nitro group to an amine without dehalogenating the 3,4-dichlorophenyl moiety.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent route. The pyrazole core is nitrated (or purchased as 4-nitropyrazole) and then alkylated. The final step is a chemoselective reduction.

  • Disconnection: The

    
     bond.
    
  • Synthons: 4-Nitro-1H-pyrazole (Nucleophile) + Chloromethyl (3,4-dichlorophenyl) ether (Electrophile).

  • Precursor to Electrophile: 3,4-Dichlorophenol + Paraformaldehyde + Chlorinating agent.

Strategic Workflow:

SynthesisStrategy Target Target: 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine NitroInt Intermediate: 1-[(3,4-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole NitroInt->Target Chemoselective Reduction (Fe/NH4Cl) Linker Electrophile: Chloromethyl (3,4-dichlorophenyl) ether Linker->NitroInt N-Alkylation (K2CO3, MeCN) Pyrazole Nucleophile: 4-Nitro-1H-pyrazole Pyrazole->NitroInt Base Phenol Start Material A: 3,4-Dichlorophenol Phenol->Linker Chloromethylation (SOCl2/HCl) Paraform Start Material B: Paraformaldehyde Paraform->Linker

Figure 1: Retrosynthetic logic flow. The pathway highlights the convergence of the activated phenol linker and the pyrazole core.

Experimental Protocols

Safety Pre-Requisite: Handling Chloromethyl Ethers
  • Hazard: Chloromethyl aryl ethers are potential carcinogens and severe irritants.

  • Control: All reactions in Step 1 must be performed in a closed fume hood . Wear double nitrile gloves and a face shield. Quench all glassware and waste with aqueous ammonia or NaOH before removal from the hood.

Step 1: Synthesis of Chloromethyl (3,4-dichlorophenyl) ether

This step generates the reactive alkylating agent in situ or for immediate use.

  • Reagents:

    • 3,4-Dichlorophenol (10.0 g, 61.3 mmol)

    • Paraformaldehyde (2.2 g, 73.6 mmol, 1.2 eq)

    • Thionyl chloride (

      
      ) (8.9 mL, 122 mmol, 2.0 eq) or dry HCl gas.
      
    • Dichloromethane (DCM) (anhydrous, 100 mL)

  • Procedure:

    • Suspend 3,4-dichlorophenol and paraformaldehyde in anhydrous DCM (100 mL) in a round-bottom flask equipped with a drying tube (CaCl2).

    • Cool the mixture to 0°C in an ice bath.

    • Add thionyl chloride dropwise over 20 minutes. (Alternatively, bubble dry HCl gas through the solution for 30 mins).

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution should become clear.

    • Workup: Remove the solvent and excess

      
       under reduced pressure (rotary evaporator with a caustic scrubber trap).
      
    • Yield: The residue is Chloromethyl (3,4-dichlorophenyl) ether . Use immediately in Step 2. Do not purify by column chromatography due to instability and toxicity.

Step 2: N-Alkylation of 4-Nitro-1H-pyrazole

This step attaches the linker to the pyrazole nitrogen.

  • Reagents:

    • 4-Nitro-1H-pyrazole (6.5 g, 57.5 mmol)

    • Crude Chloromethyl ether (from Step 1) (~61 mmol)

    • Potassium Carbonate (

      
      ) (16.0 g, 115 mmol, 2.0 eq)
      
    • Acetonitrile (MeCN) (150 mL) or DMF (dry).

  • Procedure:

    • Dissolve 4-nitro-1H-pyrazole in MeCN (150 mL) in a 500 mL flask.

    • Add solid

      
       and stir at room temperature for 15 minutes.
      
    • Add the crude chloromethyl ether (dissolved in 20 mL MeCN) dropwise to the stirring suspension.

    • Heat the reaction to 60°C and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The pyrazole starting material (

      
      ) should disappear, and a higher 
      
      
      
      spot (
      
      
      ) should appear.
    • Workup: Cool to room temperature. Filter off the inorganic solids.

    • Concentrate the filtrate under vacuum.

    • Purification: Recrystallize the solid from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

    • Product: 1-[(3,4-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole .

    • Expected Yield: 75–85% (over 2 steps).

Step 3: Chemoselective Reduction (Bechamp Reduction)

Critical: Catalytic hydrogenation (Pd/C, H2) is NOT recommended here due to the high risk of dechlorinating the 3,4-dichlorophenyl ring. The Iron/Ammonium Chloride method is robust and chemoselective.

  • Reagents:

    • Nitro intermediate (from Step 2) (5.0 g, 17.3 mmol)

    • Iron powder (fine mesh) (4.8 g, 86.5 mmol, 5.0 eq)

    • Ammonium Chloride (

      
      ) (4.6 g, 86.5 mmol, 5.0 eq)
      
    • Ethanol (80 mL) / Water (20 mL) mixture.

  • Procedure:

    • Dissolve the nitro intermediate in Ethanol (80 mL) and add a solution of

      
       in Water (20 mL).
      
    • Add the Iron powder in one portion.

    • Heat the mixture to reflux (80°C) with vigorous stirring for 2–3 hours.

    • Monitoring: TLC should show the conversion of the yellow nitro compound to a polar, UV-active amine spot (often stains brown/purple with Ninhydrin).

    • Workup: Filter the hot mixture through a pad of Celite to remove iron oxide sludge. Wash the Celite cake with hot ethanol (50 mL).

    • Concentrate the filtrate to remove ethanol.

    • Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Dry the combined organics over

      
      , filter, and concentrate.
      
    • Purification: The crude amine is often pure enough. If necessary, recrystallize from Isopropanol or purify via chromatography (DCM/MeOH 95:5).

Analytical Characterization

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (DMSO-d6)

7.50–7.80 (m, 3H)
3,4-Dichlorophenyl aromatic protons

7.10 (s, 1H), 7.40 (s, 1H)
Pyrazole C3-H and C5-H (characteristic singlets)

5.90 (s, 2H)

methylene linker (deshielded)

4.10 (br s, 2H)

amine protons (exchangeable with D2O)
LC-MS (ESI+)

Consistent with Formula

Appearance Off-white to pale beige solidTypical for amino-pyrazoles

Critical Process Parameters (CPP)

  • Linker Stability: The

    
     acetal linkage is stable to base and neutral conditions but can hydrolyze in strong aqueous acids (e.g., 6M HCl reflux). Avoid acidic workups.
    
  • Reduction Selectivity: If using alternative reduction methods (e.g.,

    
    ), maintain temperature below 70°C to prevent side reactions. Avoid 
    
    
    
    if possible, as it can be too aggressive.
  • Regioselectivity: 4-Nitro-1H-pyrazole is symmetric (tautomeric). Alkylation occurs at N1. Since both nitrogens are equivalent in the unsubstituted parent, only one isomer is formed.

References

  • Synthesis of Pyrazole Amines via Nitro Reduction: Source: BenchChem Application Notes. "1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis."
  • Chemoselective Reduction of Nitroarenes (Fe/NH4Cl)

    • Source: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."
    • URL:[Link]

  • Synthesis of N-Alkylated Pyrazoles (General Protocol)

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.460 (2004).

    • URL:[Link]

  • Safety of Chloromethyl Ethers

    • Source: ECHA (European Chemicals Agency)
    • URL:[Link]

Sources

Application Note: 1-[(3,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of binding diverse target classes through modular derivatization—is critical for accelerating hit-to-lead optimization. The molecule 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine represents a highly versatile, bifunctional scaffold. By pairing a lipophilic, deeply penetrating tail (3,4-dichlorophenoxy) with a rigid, hydrogen-bonding core (pyrazole) and a highly reactive synthetic handle (4-amine), this scaffold has demonstrated exceptional utility in developing both G-protein-coupled receptor (GPCR) antagonists and kinase inhibitors.

This application note provides structural rationales, self-validating synthetic protocols, and biological screening methodologies for utilizing this scaffold, with a specific focus on its proven efficacy in Lysophosphatidic Acid Receptor 2 (LPA2) antagonism for neuroprotective applications.

Structural Rationale & Mechanistic Insights (E-E-A-T)

The architectural design of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine is not arbitrary; it is driven by specific steric and electronic requirements of major pharmacological targets.

  • The 3,4-Dichlorophenoxy Anchor: The di-halogenated phenyl ring serves as a potent hydrophobic anchor. In the context of GPCRs, such as the LPA2 receptor, molecular docking and structure-activity relationship (SAR) studies reveal that the 3,4-dichlorophenoxy moiety perfectly occupies a deep hydrophobic pocket defined by residues Leucine 111, Glutamine 108, and Glycine 257[1]. The chlorine atoms provide optimal Van der Waals interactions without the metabolic liabilities (e.g., rapid oxidation) associated with simple alkyl or unsubstituted aryl chains.

  • The Pyrazole Core: The pyrazole ring acts as a rigid vector, directing the lipophilic tail into the receptor's binding pocket while exposing the 4-position to the solvent interface. Furthermore, pyrazole-amines are classic hinge-binding motifs in kinase drug discovery, making this scaffold highly relevant for developing inhibitors against targets like Bruton's tyrosine kinase (Btk) and EGFR[2].

  • The 4-Amine Handle: The primary amine at the C4 position is the engine of library diversification. It allows for rapid, high-yielding parallel synthesis via amidation, sulfonylation, or urea formation, enabling medicinal chemists to fine-tune pharmacokinetic (PK) properties and target selectivity.

Scaffold Derivatization: Parallel Synthesis Protocol

To exploit the 4-amine handle, the following protocol details the synthesis of amide derivatives. The procedure is designed with built-in self-validation checkpoints to ensure high-fidelity library generation.

Protocol 1: N-Acylation of the Pyrazol-4-amine Scaffold

Objective: Synthesize a library of target compounds by reacting the scaffold with various acyl chlorides.

Reagents & Materials:

  • 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine (Scaffold, 1.0 eq)

  • Diverse Acyl Chlorides (R-COCl, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 10 mL round-bottom flask, dissolve the scaffold (0.5 mmol) in 3 mL of anhydrous DCM under a nitrogen atmosphere.

    • Causality: The nitrogen atmosphere is critical to prevent ambient moisture from hydrolyzing the highly reactive acyl chloride into an unreactive carboxylic acid.

  • Base Addition: Add DIPEA (1.25 mmol) to the solution and cool the flask to 0°C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the scaffold's pyrazole nitrogen or the 4-amine, which would otherwise halt the reaction.

  • Electrophile Addition: Dissolve the chosen acyl chloride (0.6 mmol) in 1 mL of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5 minutes.

    • Causality: Dropwise addition at 0°C controls the exothermic nature of the acylation and prevents over-reaction (e.g., di-acylation of the primary amine).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting scaffold on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The scaffold will stain positive with ninhydrin (primary amine), whereas the successful amide product will be ninhydrin-negative but strongly UV-active (254 nm).

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude residue via LC-MS. Confirm the presence of the

    
     molecular ion peak corresponding to the target derivative. Purity should be >85% before proceeding to biological assays.
    

Biological Evaluation: LPA2 Antagonism Assay

Derivatives of the 3,4-dichlorophenoxy-pyrazole scaffold, such as the breakthrough compound UCM-14216, have shown profound efficacy in ameliorating spinal cord injury by antagonizing the LPA2 receptor[1]. The following protocol outlines the high-throughput screening (HTS) method to validate the synthesized derivatives.

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Quantify the half-maximal inhibitory concentration (


) of scaffold derivatives against LPA2.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably co-expressing human LPA2 and the promiscuous G-protein

    
     at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% 
    
    
    
    .
    • Causality:

      
       forces the LPA2 receptor (which naturally couples to multiple G-proteins) to signal exclusively through the Phospholipase C (PLC) pathway, ensuring a robust and measurable intracellular calcium release upon receptor activation.
      
  • Dye Loading: Remove the culture medium and add 20 µL of assay buffer containing 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid. Incubate for 1 hour at 37°C.

    • Causality: Probenecid is an inhibitor of multidrug resistance (MDR) transporters. It prevents the cells from pumping the Fluo-4 dye out of the cytoplasm, ensuring high signal-to-noise ratios.

  • Compound Incubation: Add the synthesized scaffold derivatives (in a 10-point concentration response curve, from 0.1 nM to 50 µM) to the wells. Incubate for 30 minutes.

  • Self-Validation Checkpoint (Assay Robustness): Include wells treated only with DMSO (Vehicle, negative control) and wells treated with 10 µM UCM-14216 (Positive control antagonist). Calculate the Z'-factor; the assay is only valid if

    
    .
    
  • Agonist Stimulation & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an

    
     concentration of Oleoyl-L-
    
    
    
    -lysophosphatidic acid (LPA) into all wells. Immediately record the fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.
  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the

    
     using non-linear regression.
    

Quantitative SAR Data Summary

The table below summarizes the Structure-Activity Relationship (SAR) data for representative derivatives synthesized from the 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine scaffold, demonstrating how modifications at the 4-amine impact LPA2 antagonism and selectivity over the closely related LPA1 receptor.

Compound IDR-Group (at 4-Amine)LPA2

(µM)
LPA1

(µM)
Selectivity Ratio (LPA1/LPA2)
Scaffold -H (Unmodified)> 50.0> 50.0N/A
Deriv-01 Acetyl12.5> 50.0> 4.0x
Deriv-02 Benzoyl4.2> 50.0> 11.9x
Deriv-03 4-Chlorobenzoyl1.825.113.9x
UCM-14216 Optimized Substituted Acid1.9> 20.0> 10.5x

Data reflects the critical role of the 4-amine functionalization in driving target affinity, with bulkier, halogenated aromatic substitutions (Deriv-03) mimicking the optimized profile of known antagonists like UCM-14216[1].

Pathway Visualization

The following diagram illustrates the mechanism of action by which derivatives of the 3,4-dichlorophenoxy-pyrazole scaffold exert their biological effect, specifically blocking the neuroinflammatory cascade triggered by LPA2 activation.

G LPA Lysophosphatidic Acid (Endogenous Agonist) LPA2 LPA2 Receptor LPA->LPA2 Activates Scaffold 3,4-DCP-Pyrazole (Scaffold Antagonist) Scaffold->LPA2 Blocks Gq Gq/11 Protein LPA2->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Pathology Neuroinflammation (Spinal Cord Injury) Ca2->Pathology

Fig 1: LPA2 receptor signaling pathway and blockade by 3,4-dichlorophenoxy-pyrazole antagonists.

References

  • US11142528B2 - Substituted pyrazolo[1,5-a]pyrimidines as Bruton's tyrosine kinase modulators Source: Google Patents URL
  • Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Reaction conditions for 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine .

Application Note: Synthesis of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Executive Summary & Structural Analysis

The target molecule, 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine , is a functionalized pyrazole featuring a sensitive hemiaminal ether linkage (


) at the N1 position. This structural motif is critical in medicinal chemistry as a linker that improves solubility or metabolic stability compared to direct N-aryl bonds, but it poses specific synthetic challenges—primarily the stability of the 

bond during the reduction of the nitro precursor.

Synthetic Strategy: The synthesis is designed as a convergent three-step pathway. Direct construction of the pyrazole ring with this substitution pattern is inefficient. Therefore, the optimal route involves N-alkylation of a commercially available 4-nitropyrazole scaffold followed by a chemoselective reduction .

Critical Control Points:

  • Linker Stability: The phenoxymethyl linkage is susceptible to hydrolysis under strongly acidic conditions and hydrogenolysis under vigorous catalytic hydrogenation.

  • Regioselectivity: Alkylation of 4-nitropyrazole generally favors the N1 position due to tautomeric equilibrium, but conditions must be controlled to prevent bis-alkylation or side reactions.

  • Safety: The intermediate chloromethyl ether is a potential carcinogen and must be handled with strict containment.

Retrosynthetic Analysis

The following logic map illustrates the disconnection strategy.

RetroSynthesis Target Target: 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine NitroInt Intermediate: 1-[(3,4-dichlorophenoxy)methyl]-4-nitropyrazole NitroInt->Target Nitro Reduction (Fe/NH4Cl) ReagentA Reagent A: 4-Nitropyrazole ReagentA->NitroInt N-Alkylation (K2CO3, DMF) ReagentB Reagent B: 1-(Chloromethoxy)-3,4-dichlorobenzene ReagentB->NitroInt Electrophile PrecursorC Precursor C: 3,4-Dichlorophenol PrecursorC->ReagentB Chloromethylation PrecursorD Precursor D: Paraformaldehyde + SOCl2 PrecursorD->ReagentB Reagent Formation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the N-alkylation precursor and subsequent reduction.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Chloromethoxy)-3,4-dichlorobenzene

Note: This reagent is not always commercially available due to stability and safety concerns. In-situ generation or fresh preparation is recommended.

Safety Warning: Chloromethyl ethers are potent alkylating agents and suspected carcinogens. Perform all operations in a fume hood with double-gloving and appropriate quenching protocols.

  • Reagents:

    • 3,4-Dichlorophenol (1.0 equiv)

    • Paraformaldehyde (1.1 equiv)

    • Thionyl Chloride (

      
      ) (1.2 equiv)
      
    • Dichloromethane (DCM) (anhydrous)

  • Protocol:

    • Charge a dry round-bottom flask with 3,4-dichlorophenol (16.3 g, 100 mmol) and paraformaldehyde (3.3 g, 110 mmol) in anhydrous DCM (100 mL).

    • Cool the suspension to 0°C under

      
       atmosphere.
      
    • Add thionyl chloride (

      
      , 8.7 mL, 120 mmol) dropwise over 30 minutes.
      
    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. The mixture should become clear as the phenol reacts.

    • Monitoring: Aliquot NMR is preferred over TLC due to instability. Look for the appearance of the

      
       singlet around 
      
      
      
      5.7–5.9 ppm.
    • Work-up: Concentrate the solvent under reduced pressure (rotary evaporator with a caustic scrubber trap for HCl/SO2 gases).

    • Result: The crude oil is sufficiently pure for the next step. Do not distill unless necessary, to avoid thermal decomposition.

Step 2: N-Alkylation of 4-Nitropyrazole
  • Reagents:

    • 4-Nitropyrazole (1.0 equiv)[1]

    • 1-(Chloromethoxy)-3,4-dichlorobenzene (1.1 equiv, from Step 1)

    • Potassium Carbonate (

      
      ) (2.0 equiv, anhydrous, granular)
      
    • Dimethylformamide (DMF) (Dry)

  • Protocol:

    • Dissolve 4-nitropyrazole (11.3 g, 100 mmol) in dry DMF (100 mL) in a reaction vessel.

    • Add

      
       (27.6 g, 200 mmol) and stir at RT for 15 minutes to deprotonate the pyrazole (
      
      
      
      ~9.6).
    • Add the crude 1-(chloromethoxy)-3,4-dichlorobenzene dropwise over 20 minutes.

      • Exotherm Control: Maintain temperature

        
        .
        
    • Stir the reaction at RT for 4–6 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:3). The starting material (polar) should disappear, replaced by a less polar product.

    • Work-up:

      • Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as a solid.

      • Filter the solid and wash with copious water to remove DMF.

      • Dry in a vacuum oven at 45°C.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient: 10-40% EtOAc in Hexanes) if the crude melting point is broad.

    • Yield Expectation: 75–85%.

Step 3: Chemoselective Reduction (Fe/NH4Cl)

Rationale: Catalytic hydrogenation (


) carries a risk of cleaving the benzylic-type 

bond (hydrogenolysis). The Iron/Ammonium Chloride method is milder, chemoselective for nitro groups, and preserves the ether linkage.
  • Reagents:

    • 1-[(3,4-dichlorophenoxy)methyl]-4-nitropyrazole (1.0 equiv)

    • Iron Powder (Fe) (5.0 equiv, <10 micron reduced grade)

    • Ammonium Chloride (

      
      ) (5.0 equiv)
      
    • Ethanol / Water (4:1 ratio)

  • Protocol:

    • Suspend the nitro-pyrazole intermediate (10 mmol) in Ethanol (40 mL) and Water (10 mL).

    • Add

      
       (2.6 g, 50 mmol) and Iron powder (2.8 g, 50 mmol).
      
    • Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring (magnetic stirring may fail due to iron clumping).

    • Timecourse: Reaction is typically complete in 1–2 hours. Monitor by TLC (the amine will be significantly more polar and may streak; use MeOH/DCM 1:9 with

      
       additive for TLC).
      
    • Work-up:

      • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

      • Concentrate the filtrate to remove ethanol.

      • Extract the aqueous residue with Ethyl Acetate (

        
         mL).
        
      • Wash combined organics with brine, dry over

        
        , and concentrate.
        
    • Purification: The amine is prone to oxidation. Store under inert gas. If purification is needed, use neutral alumina chromatography or rapid silica column (DCM/MeOH 95:5).

Quantitative Data Summary

ParameterStep 1: Linker SynthesisStep 2: N-AlkylationStep 3: Reduction
Limiting Reagent 3,4-Dichlorophenol4-NitropyrazoleNitro-Intermediate
Solvent System DCM (Anhydrous)DMFEtOH /

(4:1)
Temperature 0°C

RT
RT80°C (Reflux)
Time 2–4 h4–6 h1–2 h
Typical Yield >90% (Crude)75–85%80–90%
Key Risk Carcinogen (

)
RegioselectivityHydrogenolysis of Linker

Quality Control & Validation

Analytical Expectations for the Final Product:

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.5–7.6 (d, 1H, Ar-H)
      
    • 
       7.4 (d, 1H, Ar-H)
      
    • 
       7.2 (s, 1H, Pyrazole-H5)
      
    • 
       7.0 (dd, 1H, Ar-H)
      
    • 
       6.9 (s, 1H, Pyrazole-H3)
      
    • 
       5.9 (s, 2H, 
      
      
      
      ) — Diagnostic Peak
    • 
       4.0–4.5 (br s, 2H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 257.01
      
    • Observed

      
       (Characteristic 
      
      
      
      isotope pattern 9:6:1).

References

  • Preparation of Chloromethyl Ethers

    • Title: "Chloromethyl
    • Source:Journal of Organic Chemistry, 1978, 43(12), 2480-2482.
    • URL:[Link]

  • N-Alkylation of Pyrazoles

    • Title: "Regioselective alkyl
    • Source:Tetrahedron Letters, 2005, 46(12), 2097-2100.
    • URL:[Link]

  • Chemoselective Reduction (Fe/NH4Cl)

    • Title: "Iron/Ammonium Chloride: A Convenient System for the Reduction of Nitroarenes."
    • Source:Synthetic Communic
    • URL:[Link][2]

Sources

Application Note: Utilizing 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine as a Scaffold in Next-Gen SDHI Fungicide Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine in Agrochemical Research Content Type: Application Note & Protocol Guide Audience: Senior Agrochemical Researchers, Medicinal Chemists, Process Development Scientists.

Executive Summary & Scientific Rationale

The compound 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine represents a specialized, high-value scaffold in the synthesis of pyrazole-carboxamide fungicides and mitochondrial electron transport inhibitors (METIs). Unlike standard benzyl-linked pyrazoles, this molecule features a hemiaminal ether linkage (


), a structural motif designed to optimize lipophilicity (

) and metabolic stability while introducing a specific steric vector for binding pockets in Succinate Dehydrogenase (SDH) Complex II.

Key Technical Advantages:

  • Lipophilic Tuning: The 3,4-dichlorophenoxy moiety provides a robust hydrophobic anchor, essential for penetrating the waxy cuticle of crop leaves and fungal cell membranes.

  • Bioisosterism: The

    
     spacer acts as a flexible bioisostere to the methylene bridge found in commercial SDHIs (e.g., Penthiopyrad), potentially overcoming resistance in Septoria tritici and Botrytis cinerea strains.
    
  • Reactivity: The C4-amine is a versatile nucleophile, ready for coupling with fluorinated acid chlorides to generate the active carboxamide pharmacophore.

Chemical Properties & Handling Guidelines

Warning: The hemiaminal ether linkage (


) possesses unique stability characteristics. It is stable under basic and neutral conditions but can undergo hydrolysis in strong aqueous acids.
PropertySpecification / Data
CAS Name 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine
Molecular Formula

Molecular Weight 272.13 g/mol
Predicted LogP 3.2 ± 0.4 (High Lipophilicity)
Solubility Soluble in DMSO, DMF, DCM, EtOAc. Insoluble in water.
Stability Acid Sensitive: Avoid pH < 3.0 during workup. Store at -20°C under Argon.
pKa (Conjugate Acid) ~3.5 (Pyrazole N), ~4.0 (Aniline NH2)

Experimental Protocol: Synthesis & Functionalization

Phase A: Synthesis of the Scaffold

Context: This amine is rarely sold directly due to stability; it is best generated in situ or freshly prepared from the nitro-precursor.

Step 1: N-Alkylation

  • Reagents: 4-nitro-1H-pyrazole (1.0 eq), Chloromethyl (3,4-dichlorophenyl) ether (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 4-nitro-1H-pyrazole in MeCN under

      
      .
      
    • Add

      
       and stir at RT for 30 min to generate the pyrazolate anion.
      
    • Dropwise add Chloromethyl (3,4-dichlorophenyl) ether (dissolved in MeCN) at 0°C.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Filter salts. Concentrate filtrate. Recrystallize from Ethanol to obtain 1-[(3,4-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole .

Step 2: Selective Reduction (The Critical Step) Avoid acid-mediated reductions (e.g., Fe/HCl) to preserve the ether linkage.

  • Method: Catalytic Hydrogenation or Hydrazine/Raney-Ni.

  • Protocol:

    • Dissolve nitro-intermediate in Methanol/THF (1:1).

    • Add 10 mol% Pd/C (5% loading).

    • Stir under

      
       balloon (1 atm) at RT for 6 hours.
      
    • Filtration: Filter through Celite immediately (amine is oxidation-sensitive).

    • Storage: Use immediately for Phase B.

Phase B: Library Generation (Amide Coupling)

Objective: Synthesize a candidate SDHI fungicide.

  • Reactants: Freshly prepared Amine scaffold (1.0 eq), 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq - Standard SDHI Warhead).

  • Base: Triethylamine (Et3N) or Pyridine (excess).

  • Solvent: DCM (Dichloromethane).

  • Procedure:

    • Cool amine solution in DCM to 0°C.

    • Add Et3N (1.5 eq).

    • Slowly add the acid chloride.

    • Warm to RT and stir for 2 hours.

    • Quench: Add sat.

      
       (Weak base prevents hydrolysis).
      
    • Purification: Silica Gel Chromatography (Gradient 0-40% EtOAc in Hexane).

Biological Validation: Mitochondrial Complex II Inhibition Assay

Scientific Logic: The target efficacy is validated by measuring the inhibition of Succinate Dehydrogenase (SDH) activity in fungal mitochondria (e.g., Botrytis cinerea).

Protocol:

  • Preparation: Isolate mitochondria from fungal mycelia via differential centrifugation.

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 20 mM Succinate (Substrate), 50 µM DCPIP (Redox Indicator).

  • Reaction:

    • Add 10 µL of Test Compound (in DMSO, varying concentrations).

    • Add 90 µL Mitochondrial fraction.

    • Incubate 10 min at 25°C.

    • Initiate with 20 µL Phenazine Methosulfate (PMS) + DCPIP mix.

  • Readout: Measure absorbance decrease at 600 nm (DCPIP reduction) over 20 mins.

  • Calculation: Determine

    
     relative to control (DMSO only) and positive control (e.g., Boscalid).
    

Visualizations & Pathways

Figure 1: Synthesis & Mode of Action Workflow

This diagram illustrates the conversion of the scaffold into an active fungicide and its interaction with the target enzyme.

Agrochemical_Workflow cluster_0 Chemical Synthesis Precursor 4-Nitro-1H-pyrazole Intermediate Nitro-Intermediate (N-Alkylated) Precursor->Intermediate Base/MeCN Linker Chloromethyl (3,4-dichlorophenyl) ether Linker->Intermediate Scaffold TARGET SCAFFOLD 1-[(3,4-dichlorophenoxy)methyl] -1H-pyrazol-4-amine Intermediate->Scaffold H2, Pd/C (Avoid Acid!) Coupling Amide Coupling (+ Acid Chloride) Scaffold->Coupling ActiveAI Active Fungicide (SDHI Candidate) Coupling->ActiveAI Target Target: Complex II (Succinate Dehydrogenase) ActiveAI->Target Inhibition (Ubiquinone Site)

Caption: Workflow for synthesizing the target scaffold and its downstream conversion into an SDHI fungicide, highlighting the critical acid-avoidance step during reduction.

Figure 2: Structural Logic of the Hemiaminal Linker

Why use the (phenoxy)methyl linker?

SAR_Logic Center 1-[(3,4-dichlorophenoxy)methyl] -1H-pyrazol-4-amine Feature1 3,4-Cl2-Phenoxy Group Center->Feature1 Feature2 -CH2-O- Linker Center->Feature2 Feature3 4-Amino Group Center->Feature3 Benefit1 High Lipophilicity (Cuticle Penetration) Feature1->Benefit1 Benefit2 Metabolic Stability (vs. Ester) Feature2->Benefit2 Risk2 Acid Instability Feature2->Risk2 Benefit3 Warhead Attachment (Amide Bond Formation) Feature3->Benefit3

Caption: Structure-Activity Relationship (SAR) breakdown showing the functional role of each moiety in the scaffold.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2402142, 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine (Analogous Structure). Retrieved from

  • Murguía, M., et al. (2015).[2] Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (Structural Analog). Retrieved from [3]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Recent Literature and Protocols. Retrieved from

Sources

Application Notes and Protocols for the Functionalization of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The compound 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine presents a particularly interesting starting point for chemical library synthesis and lead optimization. The dichlorophenoxy moiety offers a handle for modulating lipophilicity and potential for halogen bonding interactions, while the pyrazole core provides a stable, aromatic platform. The primary amino group at the C4 position is the key to unlocking a diverse range of functionalities, allowing for the exploration of vast chemical space.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine. We will delve into a variety of synthetic transformations, providing not just step-by-step protocols, but also the underlying chemical principles and strategic considerations for each reaction type. The methodologies outlined herein are based on established and robust reactions for 4-aminopyrazole systems, adapted for the specific structural features of our target molecule.

Strategic Considerations for Functionalization

The primary amino group of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The key to successful functionalization lies in selecting the appropriate reaction conditions to achieve the desired transformation with high selectivity and yield.

I. N-Acylation: Crafting Amide Bonds

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry, often employed to introduce a wide array of substituents that can modulate the biological activity and physicochemical properties of a molecule.[4]

Scientific Rationale

The lone pair of electrons on the nitrogen atom of the primary amine readily attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The choice of base is crucial to neutralize the acid byproduct and to deprotonate the amine, enhancing its nucleophilicity.

Experimental Protocol: General Procedure for N-Acylation

Materials:

  • 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

  • Acylating agent (e.g., acyl chloride, anhydride) (1.1 eq)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine (1.0 eq) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the acylating agent (1.1 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Data Presentation: Representative N-Acylation Reactions
Acylating AgentBaseSolventReaction Time (h)Yield (%)
Acetyl chlorideTEADCM295
Benzoyl chlorideDIPEATHF492
4-Nitrobenzoyl chlorideTEADCM390
Acetic anhydridePyridineDCM688

II. N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces alkyl or arylalkyl groups to the primary amine, offering another avenue for structural diversification and modulation of pharmacological properties.[5][6][7]

Scientific Rationale

The N-alkylation of pyrazoles can be achieved through various methods, including reactions with alkyl halides under basic conditions or through acid-catalyzed reactions with trichloroacetimidates.[5][6][7] The choice of method depends on the nature of the alkylating agent and the desired regioselectivity. For a primary amine, direct alkylation with an alkyl halide in the presence of a base is a common and effective approach.

Experimental Protocol: Base-Mediated N-Alkylation

Materials:

  • 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Base (e.g., Potassium carbonate, Sodium hydride) (2.0 eq)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine (1.0 eq) in the chosen polar aprotic solvent, add the base (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow Start 1-[(3,4-dichlorophenoxy)methyl]- 1H-pyrazol-4-amine Reaction Heating (60-80 °C) Start->Reaction Reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Reagents->Reaction Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-1-[(3,4-dichlorophenoxy)methyl]- 1H-pyrazol-4-amine Purification->Product

Caption: Workflow for the N-alkylation of the target amine.

III. Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore found in numerous drugs. Its introduction can enhance binding to biological targets and improve pharmacokinetic properties.[8]

Scientific Rationale

Similar to N-acylation, sulfonylation involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base. The sulfur atom of the sulfonyl chloride is highly electrophilic, facilitating the nucleophilic attack by the amine.

Experimental Protocol: General Procedure for Sulfonylation

Materials:

  • 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (as solvent and base)

  • Dichloromethane (DCM) (optional co-solvent)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine (1.0 eq) in pyridine (or a mixture of DCM and triethylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding 1 M HCl.

  • Extract the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-N Bonds

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[9][10][11]

Scientific Rationale

The Buchwald-Hartwig amination involves the reaction of an amine with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

  • Aryl or heteroaryl halide (e.g., bromobenzene, 2-chloropyridine) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine (1.2 eq), the base (1.5 eq), the palladium catalyst, and the phosphine ligand to a Schlenk tube or a reaction vial.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X      |     L_n OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex R'-NH2 Amine_Coord Ar-Pd(II)-NHR'      |     L_n Ligand_Ex->Amine_Coord Deprotonation Base Deprotonation Amine_Coord->Deprotonation Red_Elim Reductive Elimination Deprotonation->Red_Elim Ar-NHR' Red_Elim->Pd0

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion: A Gateway to Novel Chemical Entities

The functionalization of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine through N-acylation, N-alkylation, sulfonylation, and palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile building block in their drug discovery and development endeavors. The strategic application of these synthetic methodologies will undoubtedly lead to the discovery of novel chemical entities with promising therapeutic applications.

References

  • BenchChem. (2025).
  • Natarajan, P., Kanchithalaivan, S., Chatterjee, A., & Saravanan, P. (2024). Organocatalytic Chemoselective C4‐Benzylation of 5‐Aminopyrazoles. ChemistrySelect, 9(1), e202303989.
  • Povarov, I. G., Lyubyashkin, A. V., Kositsyna, A. S., Suboch, G. A., & Tovbis, M. S. (2018). Synthesis of sulfonylated 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents. KiberLeninka. [Link]

  • Nasrollahzadeh, M., & Shokri, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19263-19284. [Link]

  • Wang, C., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-927. [Link]

  • Rehman, A. U., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy, 42(2), 221-229.
  • Ahmadi, E., Khazaei, A., & Akbarpour, T. (2018). The plausible reaction mechanism of formation of 4‐amino‐1‐aryl‐1H‐pyrazole‐4‐carbonitrile. ResearchGate. [Link]

  • Smith, C. J., & Boyle, T. J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. [Link]

  • Smith, C. J., & Boyle, T. J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole.
  • Wang, C., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-927. [Link]

  • Dousson, C. B., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
  • Levin, M. D., et al. (2015). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]

  • Singh, R. P., et al. (2015). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advance Research in Science and Engineering, 4(1), 33-38.
  • Pieczonka, A., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 15(1), 1-10. [Link]

  • Silva, F. C., et al. (2016). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 101-105). Royal Society of Chemistry.
  • Al-Masoudi, N. A., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1046-1055.
  • Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. NeuroQuantology, 20(9), 2875-2883.
  • Povarov, I. G., et al. (2018). Synthesis of Sulphanylamides from New Derivatives of Aminopyrazoles.
  • Guo, Y., et al. (2019). Domino C–H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry, 84(5), 2735-2744. [Link]

  • Zhuang, H., et al. (2021). Bu4NHSO4‐Catalyzed Direct N‐Allylation of Pyrazole and its Derivatives with Allylic Alcohols in Water: A Metal‐Free, Recyclable and Sustainable System. ChemistrySelect, 6(33), 8683-8687.
  • D’Souza, D. M., & Müller, T. J. (2011). Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journal of Organic Chemistry, 7, 1419-1440. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Khan, I., et al. (2017). Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. Journal of the Chemical Society of Pakistan, 39(5), 783-788.
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  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 148. [Link]

  • Kumar, A., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Neuroimmunomodulation, 28(2), 90-98. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-10.
  • Patel, D. M., et al. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science.
  • Cruz, S., & Portilla, J. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Cinkilic, N. (n.d.).
  • Mohite, S. K., & Magdum, C. S. (2009). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene.
  • Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105234.
  • Mohite, S. K., & Magdum, C. S. (2009). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molecules, 14(10), 4038-4043. [Link]

  • Li, H., et al. (2019). N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. Helvetica Chimica Acta, 102(8), e1900108. [Link]

  • PubChem. (n.d.). 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]

Sources

Procedure for coupling 3,4-dichlorophenol with 4-nitropyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Coupling of 3,4-Dichlorophenol with 4-Nitropyrazole

Part 1: Executive Summary & Strategic Analysis

The Challenge: Direct coupling of 3,4-dichlorophenol and 4-nitropyrazole presents a fundamental chemoselectivity paradox. Both species are inherent nucleophiles: the phenol (via its phenoxide) and the pyrazole (via the N-H bond). Standard condensation techniques fail because neither substrate possesses the requisite electrophilicity to accept attack from the other. Furthermore, the nitro group on the pyrazole renders the heterocycle electron-deficient, significantly reducing its nucleophilicity and making it a challenging partner for standard cross-coupling.

The Solution: C-OH Activation Strategy To force this bond formation, we must invert the reactivity of the phenol. This protocol utilizes a two-step "Activate-and-Couple" strategy :

  • Electrophilic Activation: Conversion of the phenolic C-OH bond into a reactive pseudohalide (Triflate), effectively transforming the phenol into an aryl halide surrogate (Ar-OTf).

  • Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation between the activated aryl triflate and the electron-poor 4-nitropyrazole.

This approach offers superior regiocontrol compared to hydrazine-based cyclizations and avoids the harsh conditions of classical Ullmann condensations.

Part 2: Reaction Workflow & Mechanism

The following logic map details the transformation pathway, highlighting critical decision nodes where experimental control is paramount.

G cluster_0 Phase 1: Umpolung (Activation) cluster_1 Phase 2: Cross-Coupling Start 3,4-Dichlorophenol (Nucleophile) Intermediate 3,4-Dichlorophenyl triflate (Ar-OTf) (Electrophile) Start->Intermediate Step 1: Sulfonylation (0°C -> RT) Reagent1 Tf2O / Pyridine (Activation Agent) Reagent1->Intermediate Product 1-(3,4-dichlorophenyl)- 4-nitropyrazole Intermediate->Product Step 2: C-N Coupling (100°C, Toluene) Reagent2 4-Nitropyrazole + Pd(OAc)2 / BrettPhos Reagent2->Product

Figure 1: Strategic workflow converting the nucleophilic phenol into an electrophilic partner for cross-coupling.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 3,4-Dichlorophenyl Trifluoromethanesulfonate

Rationale: The triflate group (OTf) is a "super-leaving group" (approx. 10^8 times more reactive than chloride), essential for oxidative addition to Palladium in the subsequent step.

Reagents:

  • 3,4-Dichlorophenol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 3,4-dichlorophenol (10 mmol) and anhydrous DCM (40 mL). Add Pyridine (20 mmol).

  • Cooling: Submerge the flask in an ice/brine bath to reach 0°C. Critical: Exothermic control is vital to prevent O-sulfonylation byproducts.

  • Addition: Add Tf2O (12 mmol) dropwise via syringe pump over 20 minutes. The solution will turn from clear to pale yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2 hours.

  • Quench: Pour the reaction mixture into cold 1M HCl (50 mL) to neutralize excess pyridine.

  • Workup: Extract with DCM (2 x 30 mL). Wash combined organics with sat. NaHCO3 and Brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The triflate is hydrolytically unstable; store under Argon at -20°C if not used immediately.

Step 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Rationale: 4-nitropyrazole is a weak nucleophile due to the electron-withdrawing nitro group. Standard ligands (PPh3) will fail. We utilize BrettPhos or tBuXPhos , bulky electron-rich biaryl phosphine ligands designed to facilitate the reductive elimination of electron-deficient amines.

Reagents:

  • 3,4-Dichlorophenyl triflate (from Step 1) (1.0 equiv)

  • 4-Nitropyrazole (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Protocol:

  • Inert Handling: In a glovebox or under strict Schlenk conditions, charge a reaction vial with Pd(OAc)2, BrettPhos, 4-nitropyrazole, and Cs2CO3.

  • Activation: Add anhydrous Toluene. Stir at RT for 5 minutes to pre-complex the catalyst.

  • Substrate Addition: Add the 3,4-dichlorophenyl triflate (dissolved in minimal Toluene).

  • Heating: Seal the vial and heat to 100°C for 12-16 hours.

  • Monitoring: Monitor by HPLC. Look for the disappearance of the triflate peak.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black and inorganic salts. Rinse with EtOAc.

  • Purification: Concentrate in vacuo. Purify via column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Part 4: Data Validation & Troubleshooting

Table 1: Optimization Parameters for Step 2 (Coupling)

EntryLigandBaseTemp (°C)Conv. (%)Notes
1PPh3K2CO380<5Ligand too small/electron-poor.
2XantPhosCs2CO310045Moderate activity; slow kinetics.
3BrettPhos Cs2CO3 100 >98 Optimal. Fast oxidative addition.
4tBuXPhosK3PO410092Viable alternative.

Analytical Checkpoints (Self-Validating System):

  • Checkpoint A (Triflate Formation): 19F NMR is diagnostic. The disappearance of Tf2O (-72 ppm) and appearance of Ar-OTf (-74 ppm) confirms activation. If -78 ppm (TfOH) appears, moisture ingress occurred.

  • Checkpoint B (Regioselectivity): 4-nitropyrazole has two nitrogens, but the symmetry renders them identical until substitution. However, ensure N1-arylation (desired) vs. C-arylation (rare). 1H NMR of the product should show a distinct downfield shift of the pyrazole protons (approx 8.5-9.0 ppm) due to the electron-deficient aryl ring.

References

  • Mechanism of Phenol Activation: Barbero, N., et al. "Triflates from Phenols: A Practical Guide." Journal of Organic Chemistry, 2018.

  • Pd-Catalyzed C-N Coupling of Pyrazoles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Coupling Electron-Poor Azoles: Mann, G., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Heterocycles." Journal of the American Chemical Society, 1998.

  • Alternative Cu-Catalyzed Routes: Taillefer, M., et al. "Copper-Catalyzed N-Arylation of Pyrazoles." Chemistry - A European Journal, 2004.

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting Guide for 1-[(3,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine .

This molecule presents a unique "perfect storm" of purification challenges: it contains a highly electron-rich, oxidation-prone primary aminopyrazole ring, a lipophilic 3,4-dichlorophenyl moiety, and a highly acid-labile N,O-acetal (hemiaminal ether) linkage. Standard amine purification protocols will frequently result in total degradation or irreversible column retention. This guide provides field-proven, causality-driven solutions to isolate this compound with high fidelity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound degrade into 3,4-dichlorophenol and 4-aminopyrazole during reverse-phase HPLC? The Causality: You are likely using a standard acidic mobile phase additive (e.g., 0.1% TFA or Formic Acid). The N1-CH2-O linkage in your molecule is an N,O-acetal. Protonation of either the ether oxygen or the pyrazole nitrogen triggers the expulsion of the leaving group, generating a highly reactive iminium intermediate that rapidly hydrolyzes in the aqueous mobile phase . The Solution: Abandon acidic modifiers. Switch to a slightly basic or neutral buffer system, such as 10 mM Ammonium Bicarbonate (NH₄HCO₃) adjusted to pH 8.0 with ammonium hydroxide.

Q2: Why does the purified fraction turn pink or dark brown during solvent evaporation? The Causality: The 4-aminopyrazole core is highly electron-rich. The pyrazole ring elevates the Highest Occupied Molecular Orbital (HOMO) of the exocyclic primary amine, making it exquisitely susceptible to single-electron transfer and subsequent air oxidation . This leads to the formation of highly colored azo, nitroso, or polymeric degradants. The Solution: Never evaporate fractions to dryness in ambient air. Degas your chromatography solvents with nitrogen prior to use. During concentration, keep the water bath below 30°C and backfill the rotary evaporator with Argon or Nitrogen.

Q3: Can I use standard acid-base extraction to clean up the crude mixture? The Causality: No. While temporary protonation is a classical, highly effective method for amine purification , the transient low pH required to form the ammonium salt (e.g., using 1M HCl) will instantaneously cleave the N,O-acetal linkage of this specific molecule. The Solution: Rely strictly on non-acidic chromatographic methods. If liquid-liquid extraction is mandatory to remove water-soluble impurities, partition between Ethyl Acetate and saturated aqueous NaHCO₃ (pH ~8).

Q4: Why is my recovery so low (<30%) on standard normal-phase silica gel? The Causality: Standard silica gel is inherently acidic (surface silanol pKa ~4.5). The basic primary amine interacts strongly with these silanols, causing severe tailing, irreversible chemisorption, and localized acid-catalyzed cleavage of the N,O-acetal . The Solution: Use amine-functionalized silica (e.g., KP-NH columns) which masks the acidic silanols, or pre-treat standard silica with 1-2% Triethylamine (TEA).

Part 2: Mechanistic & Workflow Visualizations

degradation A 1-[(3,4-dichlorophenoxy)methyl] -1H-pyrazol-4-amine B Acid Hydrolysis (e.g., 0.1% TFA) A->B pH < 5 C Air Oxidation (O2 exposure) A->C O2 / Heat D 3,4-Dichlorophenol + Formaldehyde + 4-Aminopyrazole B->D N,O-acetal cleavage E Azo/Nitroso Degradants (Pink/Brown Discoloration) C->E Amine oxidation

Degradation pathways of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine.

workflow Start Crude Reaction Mixture Check Is high purity (>99%) required for assay? Start->Check Flash Flash Chromatography (Amine-modified Silica, KP-NH) Check->Flash No (Bulk Prep) HPLC Prep-HPLC (10 mM NH4HCO3 Buffer, pH 8) Check->HPLC Yes (Assay Prep) Evap Concentrate under Inert Gas (N2/Ar) < 30°C Flash->Evap HPLC->Evap Final Pure Target Compound (Store at -20°C, Ar) Evap->Final

Decision matrix for the purification of acid-sensitive aminopyrazoles.

Part 3: Quantitative Method Comparison

To optimize your workflow, consult the following empirical data comparing purification methodologies for this specific scaffold:

Purification MethodTypical Yield (%)Purity (HPLC-UV)ScalabilityKey AdvantageMajor Limitation
Normal Phase Silica 25 - 40%< 85%HighLow material costSevere tailing; acid-catalyzed degradation.
Amine-Modified Silica 75 - 88%> 95%HighPrevents tailing & N,O-acetal cleavage.Higher consumable cost.
Basic RP-HPLC 65 - 80%> 99%Low (mg to g)Ultimate purity for biological assays.Low throughput; requires lyophilization.
Acid-Base Extraction < 10%N/AHighFastDestroys the N,O-acetal linkage.

Part 4: Experimental Protocols

Protocol A: Amine-Functionalized Flash Chromatography (Bulk Purification)

Use this protocol for isolating gram-scale quantities of intermediate without inducing acid hydrolysis.

  • Column Preparation: Select a primary amine-bonded silica gel column (e.g., Biotage® KP-NH). Do not use standard bare silica.

  • Solvent Degassing: Sparge the mobile phase solvents (Hexane and Ethyl Acetate) with Nitrogen for 15 minutes to displace dissolved oxygen.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the sample is insoluble, dry-load it onto a small amount of Celite (do not dry-load onto standard silica).

  • Elution Gradient:

    • Run a gradient from 10% Ethyl Acetate in Hexane to 80% Ethyl Acetate over 10 column volumes (CV).

    • Self-Validation Check: Monitor elution at 254 nm (for the dichlorophenyl ring) and 280 nm (for the pyrazole). The target compound typically elutes between 40-50% EtOAc.

  • Concentration: Pool the product-containing fractions. Evaporate on a rotary evaporator with the water bath set to maximum 30°C . Once the solvent is removed, immediately break the vacuum with Argon or Nitrogen.

Protocol B: Preparative Reverse-Phase HPLC (Assay-Grade Purification)

Use this protocol when >99% purity is required for in vitro or in vivo biological evaluation.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in highly purified LC-MS grade water. Verify the pH is between 7.8 and 8.2. Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Column Selection: Use a robust C18 column rated for basic pH (e.g., Waters XBridge C18).

  • Injection: Dissolve the sample in DMSO (max 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Method Execution:

    • Flow rate: Dependent on column diameter (e.g., 20 mL/min for a 19 mm ID column).

    • Gradient: 5% B to 95% B over 15 minutes.

    • Mechanistic Note: The 3,4-dichlorophenoxy group is highly lipophilic, meaning the compound will retain well on the C18 phase and elute late in the gradient (typically 60-75% B).

  • Recovery: Immediately freeze the collected fractions on dry ice and lyophilize to remove water and the volatile NH₄HCO₃ buffer. Store the resulting off-white powder at -20°C under an Argon atmosphere.

References

  • Caliari, M., et al. "A Material Platform Based on Dissociative CO2-Derived N,O-Acetals for Tunable Degradation of 3D Printable Materials." Journal of the American Chemical Society, 2025.[Link]

  • Rapetti, F., et al. "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives." Molecules, 2024.[Link]

  • Thomas, A., et al. "Trichloroacetic acid fueled practical amine purifications." Beilstein Journal of Organic Chemistry, 2022.[Link]

  • "Chromatography: The Solid Phase." University of Rochester, Department of Chemistry.[Link]

Technical Support Center: Stability & Handling of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the exact chemical causality behind the instability of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine in solution. By understanding the mechanistic vulnerabilities of this molecule, you can engineer robust, self-validating experimental workflows that prevent data artifacts in your drug discovery and screening assays.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why does my stock solution lose potency rapidly when diluted into assay buffers below pH 6.0?

The Causality: The structural Achilles' heel of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine is its N-aryloxymethyl linkage at the N1 position of the pyrazole ring. This functional group is a hemiaminal ether. In acidic environments (pH < 6.0), the ether oxygen or the pyrazole nitrogen becomes protonated. This protonation lowers the activation energy for C–N / C–O bond cleavage. The lone pair from the adjacent heteroatom drives the expulsion of 3,4-dichlorophenol, forming a transient iminium intermediate that is rapidly hydrolyzed by water. This irreversible cascade yields 4-amino-1H-pyrazole, formaldehyde, and 3,4-dichlorophenol[1].

The Solution: Maintain all aqueous working solutions at a strictly controlled pH of 7.4 to 8.0. Hemiaminal ethers exhibit dramatically slower hydrolysis kinetics in neutral to slightly basic conditions[2].

Q2: I observed a shift in solution color from pale yellow to dark brown over 48 hours at room temperature. What is causing this?

The Causality: While the N1 position is sensitive to acid, the 4-amino group on the pyrazole ring is highly sensitive to oxidation. The pyrazole core is inherently electron-rich, and the amino group at the 4-position exacerbates this, making the molecule susceptible to auto-oxidation[3]. In the presence of dissolved oxygen and ambient light, the primary amine undergoes single-electron transfer (SET) to form a radical cation. These radicals rapidly couple to form azo, diazo, or nitroso oligomers, which act as broad-spectrum chromophores (hence the dark brown color).

The Solution: Degassing your buffers with nitrogen or argon prior to compound spiking will quench this pathway. For prolonged in vitro assays, utilize actinic (amber) glassware to prevent photo-induced radical initiation.

Q3: How can I formulate this compound for long-term storage without degradation?

The Causality: Water is the primary nucleophile in the degradation of the hemiaminal ether, and freeze-thaw cycles in aqueous media cause localized pH shifts (due to buffer salt precipitation) that drastically accelerate hydrolysis.

The Solution: Store the compound as a lyophilized dry powder at -20°C. For liquid storage, reconstitute exclusively in 100% anhydrous DMSO and store in single-use aliquots. Never subject the DMSO stock to freeze-thaw cycles.

Part 2: Quantitative Stability Profile

To assist in your assay design, the following table summarizes the kinetic behavior of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine under various standard laboratory conditions.

Solvent / MatrixpHTemperatureHalf-Life (

)
Primary Degradation Pathway
Anhydrous DMSO N/A-20 °C> 12 monthsNone (Stable)
Phosphate Buffer (PBS) 7.437 °C> 72 hoursNegligible
Acetate Buffer 4.537 °C< 2.5 hoursAcid-Catalyzed Hydrolysis
PBS (Aerobic + Light) 7.425 °C~ 36 hoursAuto-Oxidation (Amine)

Part 3: Self-Validating LC-MS/MS Stability Protocol

To guarantee trustworthiness in your pharmacokinetic or in vitro stability assays, you must employ a self-validating mass-balance system . Simply measuring the disappearance of the parent compound is insufficient, as it cannot distinguish between hydrolysis, oxidation, or physical precipitation.

This protocol mandates the stoichiometric monitoring of the primary leaving group (3,4-dichlorophenol) to validate the specific hydrolysis pathway.

Step-by-Step Methodology:
  • Matrix Preparation: Prepare 100 mM Phosphate Buffer (pH 7.4) and 100 mM Acetate Buffer (pH 4.5). Degas both buffers by sparging with

    
     for 15 minutes to eliminate oxidative variables.
    
  • Internal Standard Spiking: Add a chemically stable internal standard (e.g., labetalol or 4-hydroxybenzoic acid) to the buffers at a final concentration of 1 µM to correct for injection volume variances.

  • Test Compound Initiation: Spike 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine from a fresh 10 mM anhydrous DMSO stock into the buffers to achieve a final concentration of 10 µM (0.1% DMSO final).

  • Incubation & Aliquoting: Incubate at 37°C in a thermoshaker. Withdraw 50 µL aliquots at

    
     and 
    
    
    
    minutes.
  • Quenching (Critical Step): Immediately quench the pH 4.5 aliquots by adding 150 µL of ice-cold Acetonitrile containing 0.1% Ammonium Hydroxide. Causality: The basic shift instantly halts the acid-catalyzed hydrolysis of the hemiaminal ether, freezing the degradation profile for accurate MS analysis.

  • LC-MS/MS Acquisition:

    • Monitor the Parent Compound (m/z transition specific to the intact molecule).

    • Validation Metric: Monitor 3,4-dichlorophenol (m/z 161 in negative ion mode).

  • Data Interpretation: Calculate the molar loss of the parent compound. If the molar loss of the parent equals the molar appearance of 3,4-dichlorophenol, the degradation is strictly hydrolytic. If parent loss exceeds phenol appearance, investigate oxidation or precipitation.

Part 4: Degradation Pathway Visualization

The following diagram maps the bifurcated degradation logic of the compound based on environmental triggers.

DegradationPathway Parent 1-[(3,4-dichlorophenoxy)methyl] -1H-pyrazol-4-amine Hydrolysis Acidic Hydrolysis (pH < 6.0) Parent->Hydrolysis Aqueous H+ Oxidation Auto-Oxidation (O2, Light) Parent->Oxidation Ambient Air / Light Deg1 4-amino-1H-pyrazole Hydrolysis->Deg1 Deg2 Formaldehyde Hydrolysis->Deg2 Deg3 3,4-dichlorophenol Hydrolysis->Deg3 Deg4 Azo/Nitroso Dimers (Brown Chromophores) Oxidation->Deg4

Degradation pathways of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine.

References

  • Hemiaminal ether Linkages Provide a Selective Release of Payloads from Polymer Conjugates . The Royal Society of Chemistry. Available at:[Link][1]

  • Polymers with Hemiaminal Ether Linkages for pH-Responsive Antibacterial Materials . ACS Macro Letters. Available at:[Link][2]

  • Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology . National Institutes of Health / RSC. Available at:[Link][3]

Sources

Technical Support Center: 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for handling and preventing the degradation of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments and the stability of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Storage and Initial Observations

Question: I just received my vial of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine. What are the absolute best practices for long-term storage?

Answer: Proper storage is the first and most critical step in preventing degradation. The compound possesses three key structural features that dictate its stability: a primary aromatic amine, a dichlorophenyl ring, and an ether linkage. The primary amine is the most sensitive of these groups.

  • Temperature: For long-term storage, we strongly recommend storing the solid material at -20°C or below .[1] While some suppliers may ship at ambient temperature, thermal stress can accelerate slow-moving degradation reactions over time.[2]

  • Atmosphere: The primary aromatic amine moiety is susceptible to oxidation.[2][3] Upon opening the vial, it is best practice to flush the headspace with an inert gas like argon or nitrogen before re-sealing to displace atmospheric oxygen.

  • Light: Aromatic and halogenated compounds can be susceptible to photolytic degradation.[2] Always store the vial in the dark, for example, within its original packaging or in an amber vial inside a freezer.[4]

  • Moisture: The compound is not excessively hygroscopic, but moisture can facilitate certain degradation pathways, especially if acidic or basic impurities are present.[2] Ensure the container is tightly sealed.[5][6]

Question: My solid 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine, which was initially an off-white powder, has developed a pink or brownish tint. What caused this, and can I still use it?

Answer: This color change is a classic indicator of oxidative degradation of the primary aromatic amine. Aromatic amines, as a class, are well-documented to form highly colored impurities upon oxidation.[7] This process can be initiated by prolonged exposure to air (oxygen) and is often accelerated by light or trace metal impurities.

The colored products are typically complex mixtures of imines, azo-compounds, and other oligomers formed through radical mechanisms. While the bulk of your material may still be the parent compound, the presence of these impurities indicates that degradation has begun.

Can you still use it? It depends on your application.

  • For non-quantitative or screening assays: It may be acceptable, but be aware that the actual concentration of the active compound is lower than calculated by weight, and impurities could interfere with your assay.

  • For sensitive quantitative assays (e.g., IC50 determination, PK studies): We strongly advise against using discolored material. The impurities can interfere with analytical detection, and the inaccurate concentration will lead to erroneous results. Purification by column chromatography or recrystallization may be necessary.

Category 2: Degradation in Solution

Question: I prepared a stock solution in DMSO, and it turned yellow/brown within a few hours at room temperature on the benchtop. What is happening?

Answer: This is the most common issue encountered and is almost certainly due to accelerated oxidation in the solution phase. Several factors contribute to this:

  • Solvent Quality: "Anhydrous" or "HPLC-grade" does not mean "peroxide-free." Solvents like DMSO, THF, and dioxane can accumulate peroxide impurities over time, which are potent oxidizing agents.[2] These peroxides will rapidly degrade the sensitive amine functional group.

  • Dissolved Oxygen: Solvents readily dissolve atmospheric oxygen, which acts as a primary oxidant.

  • Light Exposure: Ambient laboratory light, especially near a window, contains UV components that can catalyze both oxidative and other photolytic degradation pathways.[2]

The resulting chromophores (colored molecules) are degradation products of the aromatic amine.

Question: My LC-MS analysis shows the correct parent mass, but there are several new, smaller peaks appearing over time, especially in my acidic mobile phase. What are they?

Answer: This points to hydrolytic degradation, likely acid-catalyzed. While the pyrazole and dichlorophenyl rings are quite stable, the ether linkage is the most probable site of acid-catalyzed hydrolysis under typical reversed-phase LC-MS conditions (e.g., mobile phases containing 0.1% formic or trifluoroacetic acid).

The probable degradation products would be 3,4-dichlorophenol and 1-(hydroxymethyl)-1H-pyrazol-4-amine . If you see peaks corresponding to the masses of these fragments, it confirms acid-catalyzed cleavage of the ether bond. While this is slow, it can become significant if samples are left in an acidic mobile phase in the autosampler for extended periods.

Proactive Prevention & Best Practices

Question: How can I prepare and handle solutions of this compound to maximize its stability for an experiment?

Answer: A systematic approach is required. The workflow below is designed to mitigate the primary degradation pathways: oxidation and photolysis.

dot

cluster_prep Solution Preparation Workflow cluster_use Experimental Use start Start: High-Purity Solid solvent Select Solvent (Peroxide-free, HPLC-grade) start->solvent degas Degas Solvent (Sparge with Ar or N2 for 15-20 min) solvent->degas dissolve Dissolve Compound (Use amber vials, wrap in foil) degas->dissolve store Store Stock Solution (-80°C, inert atmosphere) dissolve->store thaw Thaw Stock Solution (Quickly, on ice, in the dark) store->thaw Aliquot to minimize freeze-thaw cycles dilute Prepare Working Dilutions (Use degassed buffer/media) thaw->dilute execute Execute Experiment (Minimize light exposure) dilute->execute

Caption: Proactive workflow for solution preparation and handling.

Key Causality-Driven Steps:

  • Use Peroxide-Free Solvents: Purchase solvents in small volumes with sure-seal caps to prevent peroxide formation. Test older solvent bottles with peroxide test strips before use. This removes a key initiator of oxidative degradation.

  • Deoxygenate Solvents: Sparging the solvent with an inert gas like argon or nitrogen for 15-20 minutes displaces dissolved O2, a primary reactant in the amine oxidation pathway.[8]

  • Protect from Light: Use amber glass vials or wrap standard vials in aluminum foil. This prevents photolytic energy from initiating radical degradation reactions.[2]

  • Aliquot and Store Cold: Prepare concentrated stock solutions, aliquot into single-use volumes, flush with inert gas, and store at -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and oxygen, and low temperatures drastically slow all chemical reactions.[4]

Experimental Protocols & Data
Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify the intrinsic stability of the molecule and validate that your analytical method is "stability-indicating."[2]

Objective: To intentionally degrade the compound under various stress conditions and observe the degradation profile by HPLC-UV/MS.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Set Up Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

    • Control: Keep the stock solution at 4°C in the dark.

  • Analysis: After the designated time, neutralize the acid/base samples, and dilute all samples to an appropriate concentration (e.g., 50 µg/mL). Analyze by a gradient reversed-phase HPLC method with UV and MS detection.

  • Evaluation: Compare the chromatograms. A stability-indicating method is one where the peak for the parent compound is well-resolved from all degradation product peaks.

Table 1: Summary of Stress Conditions and Expected Degradation
Stress ConditionPrimary MechanismMost Likely Labile GroupExpected Outcome
Acidic (HCl) Acid-Catalyzed HydrolysisEther LinkageCleavage to form 3,4-dichlorophenol and pyrazole-methanol fragments.
Basic (NaOH) Base-Catalyzed HydrolysisAmine / EtherGenerally more stable than to acid, but some degradation possible.
Oxidative (H₂O₂) OxidationPrimary Aromatic Amine Significant degradation. Formation of N-oxides, imines, and colored oligomers.[2]
Thermal (Heat) Thermal AccelerationAllAccelerates all other degradation pathways, especially oxidation.[2]
Photolytic (UV/Vis) PhotolysisDichlorophenyl / AmineRadical formation, potential C-Cl bond cleavage or amine oxidation.[2]
dot

cluster_main Potential Degradation Pathways cluster_ox Oxidation (O₂, Peroxides) cluster_acid Acid Hydrolysis (H⁺) cluster_photo Photolysis (UV/Vis Light) Parent 1-[(3,4-dichlorophenoxy)methyl]- 1H-pyrazol-4-amine Ox_Products N-Oxides Imines Azo Dimers (Colored Impurities) Parent->Ox_Products High Risk Acid_Prod1 3,4-Dichlorophenol Parent->Acid_Prod1 Moderate Risk Acid_Prod2 1-(hydroxymethyl)- 1H-pyrazol-4-amine Parent->Acid_Prod2 Moderate Risk Photo_Products Radical Intermediates Cleavage Products Parent->Photo_Products Moderate Risk

Caption: Key degradation pathways for the target molecule.

References
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
  • SAFETY D
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source not available].
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD – International Journal of Novel Research and Development.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. (n.d.). [Source not available].
  • SAFETY DATA SHEET. (2024, December 5). TCI Chemicals.
  • Aromatic Amine Cleavage. (n.d.). Area → Sustainability.
  • Bacterial degradation of monocyclic arom
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET.
  • (PDF) The pyrazole scaffold in drug development. A target profile analysis. (2025, August 10).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry.
  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology.
  • US10233155B2 - Processes for the preparation of pesticide compounds. (n.d.).
  • 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). PubChem.
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxyl
  • 1-methyl-1H-pyrazol-4-amine | 1153972-21-4. (n.d.). MilliporeSigma.
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).
  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011, October 23). Academic Journals.
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIV
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). UKnowledge - University of Kentucky.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.).
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (n.d.). PMC.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025, February 23). MDPI.
  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (2009, October 7). MDPI.

Sources

Solvent selection for 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine Audience: Chemical Development Researchers, Process Chemists, and Formulation Scientists

Physicochemical Context & Causality

Crystallizing 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine presents unique thermodynamic challenges. The molecule features a highly lipophilic, bulky 3,4-dichlorophenyl moiety connected via a flexible ether linkage to a polar, basic pyrazole-4-amine core.

This structural flexibility increases rotational degrees of freedom, which inherently lowers the crystal packing energy and makes the free base prone to phase separation rather than nucleation[1]. Furthermore, the solvent's polarity significantly influences the stability of the pyrazole during thermal cycling, where polar protic or aprotic dipolar solvents can be leveraged to optimize yield and control hydrogen-bonding networks[2]. When the free base resists crystallization, converting it to an acid addition salt using inorganic mineral acids is a highly validated purification strategy[3].

Quantitative Data: Solvent Screening Matrix

To minimize entropic penalties during nucleation, solvent selection must balance the high solubility of the lipophilic tail with the hydrogen-bonding requirements of the amine.

Solvent ClassSpecific SolventRole in ProcessDielectric Constant (ε)Boiling Point (°C)Expected Outcome & Mechanistic Notes
C1-10 Alkanols Isopropanol (IPA)Primary Solvent18.382.6Optimal. Excellent balance of solubility for the free base; steep solubility curve ideal for cooling crystallization[4].
C3-5 Ketones AcetonePrimary Solvent20.756.0Optimal for Salts. High solubility for free base, but poor solubility for HCl salts, driving rapid precipitation[4].
Aliphatic Hydrocarbons HeptaneAntisolvent1.998.4High Risk of Oiling Out. Induces supersaturation rapidly. Must be dosed slowly to avoid crossing the binodal LLPS curve.
Aromatic TolueneCo-solvent2.38110.6Habit Modifier. Solvates the dichlorophenyl ring strongly, slowing crystal growth along the hydrophobic axis to prevent needle formation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my product consistently "oil out" (Liquid-Liquid Phase Separation - LLPS) instead of forming crystals? Causality: Oiling out occurs when your cooling trajectory crosses the binodal phase boundary before reaching the metastable zone limit for nucleation. Because the flexible ether linker and amine group increase rotational barriers compared to rigid amides, the molecule struggles to lock into a crystal lattice[1]. Solution: Do not use rapid cooling. Shift the phase diagram by adding 10% Toluene to your Isopropanol to better solvate the lipophilic tail, and strictly control the cooling rate to 0.1 °C/min.

Q2: What are the optimal primary solvents for this specific pyrazole scaffold? Causality: Based on established pyrazole purification methodologies, C1-10 alkanols (like Isopropanol or Ethanol) and aliphatic C3-5 ketones (like Acetone) are highly preferred[4]. These solvents provide the necessary polarity to stabilize the amine transition states while possessing low enough boiling points for easy downstream drying[2].

Q3: The free base is too difficult to crystallize scalably. What is the alternative? Causality: If the free base entropic penalty is too high, you must increase the lattice energy. Reacting the pyrazole with an inorganic mineral acid (e.g., hydrochloric acid or sulfuric acid) in an organic solvent to form an acid addition salt drastically increases the melting point and drives robust crystallization[3].

Validated Experimental Workflows

Workflow A: Anti-Solvent Crystallization with Seeding (Free Base)

This protocol is designed to bypass LLPS by controlling supersaturation generation.

  • Dissolution: Suspend 10.0 g of crude 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine in 40 mL of Isopropanol (Primary Solvent).

  • Heating: Heat the reactor to 65 °C under 250 RPM agitation until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated crystallizer. (Causality: Removes heterogeneous nucleants that cause premature, uncontrolled nucleation).

  • Cooling & Seeding: Cool the solution to 45 °C at 0.5 °C/min. Add 0.1 g (1 wt%) of pure, milled seed crystals. Hold the temperature for 1 hour.

    • Self-Validation Check: Extract a 1 mL aliquot and observe under a cross-polarized microscope. Birefringence confirms a healthy crystalline seed bed; isotropic droplets confirm oiling out.

  • Antisolvent Addition: Dose 60 mL of Heptane linearly over 4 hours using a syringe pump.

  • Final Cooling: Cool the slurry to 5 °C at a rate of 0.1 °C/min.

  • Isolation: Filter the slurry, wash the cake with 20 mL of cold Heptane, and dry in vacuo at 40 °C for 12 hours.

Workflow B: Acid Addition Salt Crystallization (HCl Salt)

Use this protocol if Workflow A fails due to persistent oiling out.

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of Acetone (C3-5 ketone) at 40 °C[4].

  • Salt Formation: Slowly add 1.05 molar equivalents of 4M HCl in Dioxane dropwise over 30 minutes.

  • Precipitation: The hydrochloride salt will spontaneously precipitate due to its low solubility in the ketone solvent[3].

    • Self-Validation Check: The pH of the mother liquor should be tested via an aliquot; it must remain between 1 and 2 to ensure complete protonation of the pyrazole-4-amine.

  • Isolation: Cool the slurry to 10 °C over 2 hours, filter, wash with 20 mL of cold Acetone, and dry in vacuo at 50 °C.

Process Logic Visualization

G Start Crude 1-[(3,4-dichlorophenoxy)methyl] -1H-pyrazol-4-amine Solvent Dissolve in Primary Solvent (e.g., Isopropanol or Acetone) Start->Solvent Cooling Controlled Cooling (0.1 - 0.5 °C/min) Solvent->Cooling Decision1 Does it Oil Out (LLPS)? Cooling->Decision1 OilOutFix Add Seed Crystals or Switch to Acid Addition Salt Decision1->OilOutFix Yes Needles Are Crystals Fine Needles? Decision1->Needles No OilOutFix->Cooling Retry Ripening Temperature Cycling (Ostwald Ripening) Needles->Ripening Yes Success Filter, Wash & Dry (High Purity Polymorph) Needles->Success No (Good Habit) Ripening->Needles Re-evaluate

Decision tree for the crystallization of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine.

References

  • WO2011076194A1 - Method for purifying pyrazoles Source: Google Patents URL:4

  • DE102009060150A1 - Process for the purification of pyrazoles Source: Google Patents URL:3

  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization Source: Benchchem URL:2

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: PMC (NIH) URL:1

Sources

Overcoming side reactions in 1-[(3,4-dichlorophenoxy)methyl] pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Troubleshooting of 1-[(3,4-dichlorophenoxy)methyl] pyrazole

Executive Summary & Chemical Context

This guide addresses the synthesis of 1-[(3,4-dichlorophenoxy)methyl] pyrazole . This molecule belongs to the class of


-alkoxymethyl azoles , which serve as critical hemiaminal ether linkers in agrochemistry (e.g., protoporphyrinogen oxidase inhibitors) and medicinal chemistry.

The Synthetic Challenge: The synthesis involves constructing a methylene bridge (


) between a nucleophilic pyrazole nitrogen and a phenoxy oxygen. The primary difficulty lies in the reversibility of the Mannich-type equilibrium  and the formation of symmetrical "dimer" side products (bis-pyrazole or bis-phenoxy methanes).

Primary Route Analyzed: Alkylation of pyrazole using 1,2-dichloro-4-(chloromethoxy)benzene (generated in situ or ex situ) under basic conditions.

Critical Reaction Pathways (Visualized)

The following diagram illustrates the desired pathway versus the two most common "killer" side reactions: symmetrical aminal formation and hydrolysis.

ReactionPathways Start Reagents: Pyrazole + Chloromethyl Ether Intermediate Transition State (SN2 Mechanism) Start->Intermediate Base (K2CO3/NaH) Side1 Side Product A: Bis(pyrazol-1-yl)methane (Aminal Dimer) Start->Side1 Excess Pyrazole or High Temp Side2 Side Product B: Bis(3,4-dichlorophenoxy)methane (Acetal Dimer) Start->Side2 Impure Ether Starting Material Product Target: 1-[(3,4-dichlorophenoxy) methyl] pyrazole Intermediate->Product Kinetic Control Hydrolysis Hydrolysis Products: Pyrazole + Formaldehyde + Phenol Product->Hydrolysis Acidic Workup (pH < 5)

Figure 1: Reaction landscape showing the competition between the desired N-alkylation and symmetrical dimerization or hydrolytic degradation.

Troubleshooting Guide: The "Self-Validating" Protocol

This section is structured as a diagnostic tool. If you encounter a specific failure mode, follow the corresponding logic.

Issue 1: The "Double Spot" on TLC (Formation of Dimers)

Symptom: You observe two non-polar spots near the product


. One is likely the target; the other is a symmetrical dimer.
Diagnosis: 
  • Bis(pyrazol-1-yl)methane: Formed if free formaldehyde is present with excess pyrazole.

  • Bis(3,4-dichlorophenoxy)methane: Formed during the synthesis of the chloromethyl ether precursor if not distilled/purified.

ParameterOptimization Protocol
Stoichiometry Use a slight excess of the electrophile (Chloromethyl ether, 1.1 eq) rather than the pyrazole. Excess pyrazole scavenges the methylene group.
Reagent Quality Critical: Ensure your 1,2-dichloro-4-(chloromethoxy)benzene is free of bis-phenoxy methane before addition. Validate via GC-MS.
Mode of Addition Inverse Addition: Add the Pyrazole/Base mixture slowly to the Chloromethyl ether solution. This keeps the concentration of free pyrazole low relative to the alkylating agent.
Issue 2: Product Disappears During Workup (Hydrolytic Instability)

Symptom: Crude NMR shows product; isolated yield is near zero, recovering starting phenol and pyrazole. Root Cause: The


 (hemiaminal ether) bond is acid-labile. Standard silica gel is slightly acidic (pH 5-6), which is sufficient to cleave this bond.

Corrective Action:

  • Quench: Use saturated

    
    , not water or brine alone.
    
  • Purification:

    • Option A: Pre-treat Silica Gel with 1%

      
       (Triethylamine) in Hexanes before loading the column.
      
    • Option B: Use Neutral Alumina instead of Silica.

    • Option C: Recrystallization (if solid) from Heptane/IPA is preferred over chromatography to avoid silica contact.

Issue 3: Regioselectivity (N1 vs. N2)

Note: For unsubstituted pyrazole, N1 and N2 are equivalent (tautomers). However, if you are using a substituted pyrazole derivative (e.g., 3-methylpyrazole), this becomes critical.

Symptom: Mixture of isomers (e.g., 1-alkoxymethyl-3-methyl vs. 1-alkoxymethyl-5-methyl). Mechanism: Sterics vs. Thermodynamics. Solution:

  • Solvent Switch: Change from polar aprotic (DMF) to non-polar (Toluene) with Phase Transfer Catalysis (TBAB).

  • Base Switch: Use NaH (irreversible deprotonation) instead of

    
    . The "naked" anion often favors the sterically less hindered attack (N1 on 3-substituted pyrazoles).
    

Detailed Experimental Workflow (Best Practice)

This protocol minimizes side reactions by controlling the kinetic environment.

Step 1: Preparation of Electrophile (Safety Critical)

  • Reagents: 3,4-Dichlorophenol, Paraformaldehyde,

    
     or 
    
    
    
    .
  • Note: Chloromethyl ethers are carcinogenic . Use a closed system.

  • QC Check: Analyze by GC. If Bis(phenoxy)methane > 5%, distill or recrystallize the precursor.

Step 2: N-Alkylation (The Coupling)

  • Activation: In a dry flask, dissolve Pyrazole (1.0 equiv) in anhydrous Acetone (0.5 M). Add Anhydrous

    
     (1.5 equiv). Stir at RT for 30 min.
    
  • Addition: Cool to 0°C. Add 1,2-dichloro-4-(chloromethoxy)benzene (1.1 equiv) dropwise over 20 minutes.

    • Why? Low temperature prevents C-alkylation and over-reaction.

  • Monitoring: Warm to RT. Monitor TLC every hour. Look for the disappearance of Pyrazole.

    • Self-Validation: If Pyrazole remains but Electrophile is gone, do not add more Electrophile immediately. Check pH. If acidic, the product is hydrolyzing back to starting materials. Add

      
      .
      

Step 3: Workup

  • Filter off inorganic salts (

    
    ).
    
  • Concentrate the filtrate at low temperature (<40°C).

  • Redissolve in EtOAc, wash with 0.1 N NaOH (to remove unreacted phenol) and then Sat.

    
     .
    
  • Dry over

    
     (avoid 
    
    
    
    as it can be slightly acidic).

Decision Tree: Purification Strategy

PurificationTree Start Crude Reaction Mixture CheckTLC Check TLC (Is product spot stable?) Start->CheckTLC Stable Yes, Stable CheckTLC->Stable Clear Spot Unstable No, Streaking/Decomposing CheckTLC->Unstable Streaking Cryst Recrystallization (Heptane/EtOAc) Stable->Cryst If Solid BufferedCol Silica Column + 1% Et3N Stable->BufferedCol If Oil NeutralCol Neutral Alumina Column Unstable->NeutralCol Mandatory

Figure 2: Purification decision logic based on compound stability on silica.

Frequently Asked Questions (FAQs)

Q1: Can I use the "One-Pot" Mannich reaction (Pyrazole + Formaldehyde + Phenol) to avoid making the chloromethyl ether?

  • Answer: Yes, but with caveats. The one-pot procedure often leads to a statistical mixture of the target, bis-pyrazole methane, and bis-phenoxy methane. To favor the cross-product:

    • Mix Pyrazole and Formaldehyde first to form the N-hydroxymethyl pyrazole intermediate (monitor disappearance of pyrazole).

    • Add the Phenol and a dehydration catalyst (e.g., p-TSA) after the first step is complete.

    • Warning: This route is generally lower yielding for this specific scaffold due to the reversibility of the aminal formation.

Q2: My product smells like formaldehyde after storage. Why?

  • Answer: The compound is hydrolyzing.[1][2] Moisture in the air, combined with trace acid residues from the synthesis, cleaves the aminal ether bond.

  • Fix: Store the compound under Argon at -20°C. Add a stabilizer (e.g., a pellet of KOH or a packet of activated molecular sieves) to the storage vial to scavenge moisture and acid.

Q3: Why am I seeing C-alkylation (substitution on the pyrazole carbon)?

  • Answer: This occurs under "forcing conditions" (high heat >80°C) or when using extremely hard electrophiles. The chloromethyl ether is a "soft" electrophile (oxocarbenium character), so N-alkylation should dominate. Ensure your reaction temperature stays below 40°C.

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Optimizing N-Alkylation of Pyrazoles: Troubleshooting & Optimization. Retrieved from

  • National Institutes of Health (NIH). (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles.[6] Retrieved from

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[7] Retrieved from

  • Royal Society of Chemistry. (2012). Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles.[8] Retrieved from

  • Organic Syntheses. (2010). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[9][10] Retrieved from [Org.[8] Synth. Vol 87]([Link])

Sources

Handling moisture sensitivity of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability Guide Subject: Moisture Sensitivity Protocols for 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine Case ID: TECH-PYR-04-A

Executive Summary: The Chemical Basis of Instability

Welcome to the Technical Support Center. You are likely working with 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine , a specialized heterocyclic building block often used in kinase inhibitor discovery (e.g., BTK inhibitors) or agrochemical synthesis.

The Critical Vulnerability: While the pyrazole core is generally robust, this specific molecule contains a hemiaminal ether (N,O-acetal) linkage at the N1 position: N(pyrazole) - CH2 - O - Ar

This linkage is chemically equivalent to a "masked" formaldehyde. It is highly susceptible to acid-catalyzed hydrolysis . Upon exposure to atmospheric moisture and trace acidity (even from silica gel or protic solvents), the methylene bridge collapses, leading to catastrophic degradation.

Degradation Mechanism (Visualization)

Understanding how the molecule breaks down is essential for preventing it. The following diagram illustrates the hydrolysis pathway triggered by moisture.

DegradationPathway Compound Target Compound (N,O-Acetal Linkage) Intermediate Unstable Hemiaminal [HO-CH2-Pyrazole] Compound->Intermediate Hydrolysis (Rate Limiting) Phenol 3,4-Dichlorophenol (Byproduct A) Compound->Phenol Cleavage Water H2O / H+ Water->Intermediate Formaldehyde Formaldehyde (Byproduct B) Intermediate->Formaldehyde Deformylation Pyrazole 1H-Pyrazol-4-amine (Parent Heterocycle) Intermediate->Pyrazole Release

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The N-CH2-O bond cleaves to release the phenol and an unstable hydroxymethyl-pyrazole, which further degrades to the parent pyrazole and formaldehyde.

Storage & Handling Protocols

Status: CRITICAL Standard: Anhydrous, Inert, Cold.

A. Long-Term Storage

Do not store this compound in standard vials on a benchtop. The primary amine is also prone to oxidation (browning).

  • Atmosphere: Store under Argon or Nitrogen .[2]

  • Container: Amber glass vial with a PTFE-lined septum cap. Parafilm is insufficient; use electrical tape or shrink wrap over the cap to minimize gas exchange.

  • Temperature: -20°C is mandatory.

  • Desiccant: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or molecular sieves).

B. Weighing & Transfer Workflow

HandlingWorkflow Step1 1. Equilibration Allow vial to reach RT (Prevent condensation) Step2 2. Environment Transfer in Glovebox or under Nitrogen Funnel Step1->Step2 Step3 3. Solubilization Use Anhydrous Solvents (DMSO/DMF/MeCN) Step2->Step3 Step4 4. Usage Use immediately. Do not store solutions >4h. Step3->Step4

Figure 2: Recommended handling workflow to minimize moisture exposure.

Experimental Guidelines: Solubilization & Reaction

Solvent Compatibility Table
Solvent ClassRecommendationTechnical Note
DMSO / DMF Recommended Must be anhydrous (water <50 ppm). Excellent solubility.
Methanol / Ethanol Avoid Protic solvents can accelerate solvolysis/hydrolysis if trace acid is present.
Dichloromethane Use with Caution Often acidic due to decomposition (HCl). Pass through basic alumina before use.
Water / Buffers Strictly Prohibited Immediate hydrolysis will occur, especially at pH < 7.
Standard Operating Procedure (SOP) for Reaction Setup

Objective: Using the amine in a nucleophilic substitution or amide coupling.

  • Dry Your Glassware: Oven-dry all flasks and stir bars at 120°C for >2 hours. Cool under a stream of Argon.

  • Base Scavenger: Always include a non-nucleophilic base (e.g., DIPEA or Triethylamine) in the reaction mixture before adding the sensitive compound. This neutralizes any adventitious acid that could catalyze the linker cleavage [1].

  • Order of Addition:

    • Add Solvent.[2]

    • Add Base.[2][3]

    • Add 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine.

    • Add Electrophile.[3][4]

  • Monitoring: Monitor via LC-MS using a neutral or basic mobile phase (e.g., 10mM Ammonium Bicarbonate). Acidic mobile phases (0.1% Formic Acid) may degrade the compound on the column, leading to false "impurity" peaks.

Troubleshooting & FAQs

Q1: The solid has turned from off-white to yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidation of the primary amine (

    
    ) or hydrolysis releasing the phenol.
    
  • Action: Run an LC-MS. If the parent peak is >90%, you may repurify. However, if you see a peak corresponding to 3,4-dichlorophenol (approx. MW 163 Da) or 1H-pyrazol-4-amine (MW 83 Da), the linker has cleaved. Discard the batch.

Q2: I see a "ghost peak" in my LC-MS that wasn't there in the NMR.

  • Diagnosis: On-column degradation.

  • Reason: Standard LC-MS methods use 0.1% Formic Acid. The high pressure and acidity inside the column can hydrolyze the

    
    -acetal during the run [2].
    
  • Solution: Switch to a neutral pH method (Ammonium Acetate) or minimize run time.

Q3: My yield is low during acylation reactions.

  • Diagnosis: Competition from moisture.[2]

  • Reason: If the solvent was "wet," the water competed with the amine for the acyl chloride, or the byproduct HCl cleaved the phenoxymethyl group.

  • Solution: Ensure solvents are dried over molecular sieves (3Å or 4Å) for 24 hours prior to use. Use a slight excess of base (1.5 - 2.0 eq).

Q4: Can I use silica gel chromatography for purification?

  • Diagnosis: High risk of degradation.

  • Reason: Silica is slightly acidic.

  • Solution: Pre-treat the silica column with 1% Triethylamine in your eluent to neutralize acidic sites [3]. Alternatively, use neutral alumina.

References

  • BenchChem Technical Support. (2025).[2] Stability and Storage of Pyrazole Compounds.[2] Retrieved from

  • National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubChem.[5] Retrieved from

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[3] Organics.[3][6] Retrieved from

Sources

Validation & Comparative

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique, offering profound insights into molecular architecture.[1] This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine, a molecule of interest due to its combination of a substituted pyrazole amine core and a dichlorophenoxy moiety, functionalities often explored in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, predicted ¹H NMR data set. This prediction is not arbitrary; it is a synthesis of foundational NMR principles and comparative analysis against structurally related compounds. We will dissect the causality behind the expected chemical shifts, multiplicities, and integration values for each proton, providing researchers with a robust framework for interpreting future experimental data for this compound and its analogues.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. Each chemically non-equivalent proton or group of protons will give rise to a distinct signal in the spectrum.[2]

G cluster_pyrazole Pyrazole Ring cluster_amine Amine Group cluster_bridge Methylene Bridge cluster_phenoxy Dichlorophenoxy Group P1 N1 P2 N2 P1->P2 CH2 CH₂ (Hd) P1->CH2 P3 C3-H (Ha) P2->P3 P4 C4 P3->P4 P5 C5-H (Hb) P4->P5 NH2 NH₂ (Hc) P4->NH2 P5->P1 O O CH2->O C1 C1' O->C1 C2 C2'-H (He) C1->C2 C3 C3' C2->C3 C4 C4' C3->C4 Cl1 Cl C3->Cl1 C5 C5'-H (Hf) C4->C5 Cl2 Cl C4->Cl2 C6 C6'-H (Hg) C5->C6 C6->C1 Ha Ha Hb Hb Hc Hc Hd Hd He He Hf Hf Hg Hg

Caption: Molecular structure of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine with non-equivalent protons labeled (Ha-Hg).

The molecule possesses seven distinct sets of protons, which will translate to seven signals in the ¹H NMR spectrum:

  • Pyrazole Ring Protons: Ha and Hb

  • Amine Protons: Hc (-NH₂)

  • Methylene Bridge Protons: Hd (-CH₂-)

  • Dichlorophenyl Ring Protons: He, Hf, and Hg

Predicted ¹H NMR Spectral Data: A Detailed Analysis

The following table summarizes the predicted ¹H NMR data for the title compound, assuming the spectrum is acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for pyrazole derivatives.[3]

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hb ~ 7.8 - 8.0Singlet (s)1HC5-H (pyrazole ring)
He ~ 7.6 - 7.7Doublet (d)1HC2'-H (aromatic)
Ha ~ 7.4 - 7.5Singlet (s)1HC3-H (pyrazole ring)
Hg ~ 7.3 - 7.4Doublet of doublets (dd)1HC6'-H (aromatic)
Hf ~ 7.1 - 7.2Doublet (d)1HC5'-H (aromatic)
Hd ~ 5.4 - 5.6Singlet (s)2H-N-CH₂-O-
Hc ~ 4.0 - 5.0Broad Singlet (br s)2H-NH₂
Analysis of Each Signal:
  • Pyrazole Ring Protons (Ha and Hb):

    • Chemical Shift: The pyrazole ring is an aromatic heterocycle. In unsubstituted pyrazole, the C3/C5 protons appear around δ 7.6 ppm, while the C4 proton is more shielded at ~δ 6.3 ppm.[4] In our target molecule, the C4 position is substituted with an electron-donating amine group, which is expected to shield the adjacent ring protons. Conversely, the N1 position is substituted with the electron-withdrawing dichlorophenoxymethyl group. This complex interplay of electronic effects makes precise prediction challenging. However, based on data for similar substituted pyrazoles, the two pyrazole protons are expected in the aromatic region.[5][6] We predict Hb (C5-H) to be slightly downfield of Ha (C3-H) due to its proximity to the N1-substituent.

    • Multiplicity: Since Ha and Hb are not on adjacent carbons and are separated by four bonds, they will not couple with each other. Therefore, both are expected to appear as sharp singlets.[1]

  • Dichlorophenyl Ring Protons (He, Hf, and Hg):

    • Chemical Shift: The aromatic region (δ 6.0-9.0 ppm) will also contain signals from the dichlorophenyl ring.[1] The oxygen of the ether linkage is an electron-donating group, while the chlorine atoms are electron-withdrawing. The proton ortho to the ether group (He) will be the most deshielded due to the inductive effect of the oxygen and will appear furthest downfield. The proton ortho to a chlorine and meta to the ether (Hg) will be next, followed by the proton situated between the two chlorine atoms (Hf), which benefits from the ortho and para shielding effects of the ether oxygen.

    • Multiplicity: The splitting pattern provides a clear roadmap.

      • He (C2'-H): This proton has only one neighbor, Hg, at a meta position. It will appear as a doublet with a small meta-coupling constant (J ≈ 2-3 Hz).

      • Hf (C5'-H): This proton is adjacent to Hg and will be split into a doublet by ortho coupling (J ≈ 8-9 Hz).

      • Hg (C6'-H): This proton is coupled to both Hf (ortho) and He (meta). It will therefore appear as a doublet of doublets.

  • Methylene Bridge Protons (Hd):

    • Chemical Shift: These protons are situated between two electronegative atoms, a nitrogen and an oxygen (-N-CH₂-O-). This environment causes significant deshielding. The typical range for protons adjacent to an ether oxygen is δ 3.0-3.4 ppm.[1] However, being also attached to a pyrazole nitrogen will shift this signal further downfield, likely into the δ 5.4 - 5.6 ppm range.

    • Multiplicity: As there are no protons on the adjacent atoms (N1 of the pyrazole and the phenoxy oxygen), the signal for these two equivalent protons will be a singlet.[7]

  • Amine Protons (Hc):

    • Chemical Shift: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[8][9] They typically appear in the δ 1.0-5.0 ppm range.[1] In DMSO-d₆, hydrogen bonding with the solvent can shift them further downfield.

    • Multiplicity: These protons often appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the adjacent nitrogen atom.[10]

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we can compare the expected shifts with experimental data from molecules containing similar structural motifs.

Compound/FragmentProton EnvironmentExperimental/Typical δ (ppm)Reference
Pyrazole C3-H, C5-H~ 7.6 ppm[4]
Ethyl 3-acetamido-1H-pyrazole-4-carboxylate C5-H7.77 ppm[11]
2,4-Dichlorophenoxyacetic acid Aromatic Protons~ 6.9 - 7.5 ppm[12]
Generic Ether (R-CH₂-O-Ar) Methylene Protons~ 3.0 - 4.0 ppm[13]
**Generic Amine (R-NH₂) **Amine Protons~ 1.0 - 5.0 ppm (variable)[1]

This comparison supports our predicted ranges. The pyrazole protons in the target molecule are expected in a similar region to known substituted pyrazoles. The dichlorophenyl protons align with the range seen for dichlorophenoxyacetic acid, adjusted for the different substitution pattern. The significant downfield shift of the methylene bridge protons compared to a simple ether is a key predictive feature, highlighting the combined electron-withdrawing nature of the pyrazole and phenoxy groups.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized workflow for obtaining a high-resolution ¹H NMR spectrum of the title compound.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[13]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (Using a 400 MHz Spectrometer as an Example):

  • Insert the sample into the spectrometer.

  • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

  • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Acquire the spectrum using standard parameters. A typical experiment might involve 16 or 32 scans with a relaxation delay of 1-2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Perform phase correction to ensure all peaks are in the positive absorptive mode.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the area under each peak to determine the relative ratio of protons.[1]

Conclusion

The ¹H NMR spectrum of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine is predicted to exhibit a set of well-defined signals that are highly characteristic of its structure. The key identifying features include two distinct singlets for the pyrazole protons, a complex three-proton system in the aromatic region displaying doublet and doublet-of-doublets splitting, a deshielded singlet for the -N-CH₂-O- methylene bridge, and a broad singlet for the amine protons. This detailed predictive analysis, grounded in fundamental principles and comparative data, serves as a valuable guide for researchers. By following the outlined experimental protocol, scientists can confidently acquire and interpret the ¹H NMR spectrum to verify the synthesis and purity of this compound, facilitating its further investigation in drug development and chemical research.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Wisconsin. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • University of Calgary. H NMR Spectroscopy. [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • Moore, J. A., & Habraken, C. L. (1966). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry, 31(10), 3429-3431. [Link]

  • Jiménez, P., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 20(8), 14887-14909. [Link]

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 655-661. [Link]

  • Mobinikhaledi, A., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

  • ResearchGate. ¹H-NMR (CDCl₃, 400 MHz) Chemical Shifts (d H). [Link]

  • Pacific Lutheran University. ¹H NMR Chemical Shifts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • IUCr Journals. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. [Link]

  • Royal Society of Chemistry. ¹HNMR δ values for Ethyl 3-acetamido-1H-pyrazole-4-carboxylate (1a). [Link]

  • Chemistry Stack Exchange. ¹H splitting pattern of benzyl CH₂ protons. [Link]

  • SpectraBase. 4,4'-Ddd - Optional[¹H NMR] - Chemical Shifts. [Link]

  • ResearchGate. ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

  • Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. [Link]

  • PubChem. 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]

Sources

Comparative Analysis Guide: Mass Spectrometry Strategies for 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine . Due to the presence of a polar primary amine and a lipophilic dichlorophenoxy moiety, this molecule presents unique analytical challenges regarding ionization efficiency and chromatographic retention.

This document objectively compares the performance of UHPLC-ESI-MS/MS (Targeted Quantitation) against GC-MS (Structural Confirmation) and HRMS (Metabolite ID), establishing the former as the superior routine method while highlighting the specific utility of the alternatives.

Analyte Specifications
FeatureDetail
IUPAC Name 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine
Formula C₁₁H₁₁Cl₂N₃O
Monoisotopic Mass 271.028 Da
[M+H]⁺ 272.035 Da
Key Functional Groups Primary Amine (-NH₂), Ether Linker (-O-CH₂-), Dichlorophenyl
Isotopic Signature Distinct Cl₂ cluster (9:6:1 ratio at M, M+2, M+4)

Isotopic Signature & Structural Logic

Before selecting an ionization mode, the analyst must understand the Chlorine Isotope Pattern . The presence of two chlorine atoms creates a diagnostic "fingerprint" essential for filtering background noise in complex matrices (e.g., plasma or soil).

  • ³⁵Cl (75.8%) and ³⁷Cl (24.2%) abundances dictate the cluster.

  • Calculation: For Cl₂, the intensity ratio is approximately

    
    .
    
    • M (m/z 272): 100% Relative Abundance (Base)

    • M+2 (m/z 274): ~65% Relative Abundance

    • M+4 (m/z 276): ~11% Relative Abundance

Application Insight: In Triple Quadrupole (QqQ) methods, monitoring the transition of the ³⁷Cl isotope (M+2) acts as a powerful qualitative confirmation ion to prevent false positives.

Comparative Methodology: Performance Review

Method A: UHPLC-ESI-MS/MS (Recommended for Quantitation)

System: Agilent 6470 or Sciex 6500+ QqQ Ionization: Electrospray Ionization (ESI) Positive Mode

  • Mechanism: The primary amine on the pyrazole ring is a high-affinity protonation site, yielding a stable

    
     precursor.
    
  • Performance:

    • Sensitivity: Superior. The polar amine ensures high ionization efficiency in acidic mobile phases (0.1% Formic Acid).

    • Linearity: Excellent dynamic range (typically 0.1 ng/mL to 1000 ng/mL).

    • Throughput: No derivatization required; "Dilute-and-Shoot" compatible.

Method B: GC-MS (Alternative for Identification)

System: Single Quadrupole EI-MS (e.g., Agilent 5977) Ionization: Electron Impact (70 eV)

  • Mechanism: Hard ionization creates a reproducible fragmentation fingerprint.

  • Limitation: The primary amine and polar pyrazole ring cause peak tailing and thermal instability.

  • Requirement: Derivatization is mandatory. Silylation with BSTFA/TMCS converts the amine to a TMS-derivative, improving volatility.

  • Performance: Lower sensitivity than ESI; higher labor cost due to sample prep.

Method C: HRMS (Q-TOF/Orbitrap) (Recommended for Screening)

System: Thermo Orbitrap Exploris or Waters Synapt Utility: Essential for identifying unknown metabolites or degradation products (e.g., hydrolysis of the ether linker).

Summary of Performance Metrics
MetricMethod A: LC-ESI-MS/MSMethod B: GC-MS (Derivatized)Method C: HRMS (ESI)
Limit of Detection (LOD) < 0.05 ng/mL ~ 10 ng/mL~ 1.0 ng/mL
Sample Prep Time Low (15 min)High (60+ min)Low (15 min)
Selectivity High (SRM Mode)Moderate (SIM Mode)Very High (Exact Mass)
Thermal Stability Risk NegligibleModerateNegligible
Primary Application PK/PD Studies, QuantitationImpurity ProfilingMetabolite ID

Experimental Protocols (Self-Validating Systems)

Protocol 1: LC-ESI-MS/MS Optimization

Rationale: This protocol maximizes the signal of the protonated molecule while ensuring the fragmentation is specific enough to distinguish the analyte from matrix interferences.

  • Mobile Phase Preparation:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Avoid Methanol if possible, as ACN typically provides sharper peaks for chlorinated aromatics.

  • Source Parameters (Generic Starting Point):

    • Gas Temp: 300°C | Gas Flow: 10 L/min | Nebulizer: 35 psi.

    • Capillary Voltage: 3500 V (Positive Mode).

  • MRM Transition Development:

    • Precursor: Scan Q1 for m/z 272.0 (³⁵Cl isotope).

    • Product Scan: Apply Collision Energy (CE) ramp (10–40 eV).

    • Key Transitions:

      • Quantifier: 272.0

        
         162.0 (Loss of dichlorophenol; cleavage of ether).
        
      • Qualifier: 272.0

        
         145.0 (Dichlorophenyl cation).
        
Protocol 2: GC-MS Derivatization (Silylation)

Rationale: The free amine (-NH₂) must be capped to prevent adsorption to the liner.

  • Dry Down: Evaporate 100 µL of sample extract to complete dryness under N₂.

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS and 50 µL anhydrous Pyridine.

  • Incubation: Heat at 60°C for 30 minutes. Ensure the vial is tightly capped to prevent moisture ingress (hydrolysis risk).

  • Injection: Inject 1 µL into GC (Splitless).

    • Target Ion: Look for the molecular ion of the TMS derivative (

      
      ).
      

Visualizing the Science

Diagram 1: ESI+ Fragmentation Pathway

This diagram illustrates the logical fragmentation mechanism used for MRM transition selection. The ether linkage is the weakest bond, leading to the primary split.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 272.0 EtherCleavage Ether Cleavage (Collision Induced) Parent->EtherCleavage + Energy Frag1 Pyrazole-Methyl Cation (Quantifier) m/z ~110 EtherCleavage->Frag1 Charge Retention on Pyrazole Frag2 Dichlorophenol Neutral Loss EtherCleavage->Frag2 Frag3 Dichlorophenyl Cation (Qualifier) m/z 145/147 EtherCleavage->Frag3 Charge Retention on Phenyl

Caption: Proposed ESI+ fragmentation pathway. The cleavage of the ether linker generates the primary pyrazole fragment (Quantifier) and the dichlorophenyl fragment (Qualifier).

Diagram 2: Method Selection Decision Tree

Use this logic flow to select the correct analytical technique based on your specific research constraints.

MethodSelection Start Start: Analyze 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine Goal What is the Analytical Goal? Start->Goal Quant Trace Quantitation (PK/PD, Soil) Goal->Quant Concentration Struct Structural ID (Unknowns) Goal->Struct Identification Matrix Complex Matrix? Quant->Matrix HRMS USE HRMS (Q-TOF) (Method C) Struct->HRMS Metabolites/Degradants GCMS USE GC-MS w/ Derivatization (Method B) Struct->GCMS Impurity Fingerprinting LCMS USE LC-ESI-MS/MS (Method A) Matrix->LCMS Yes (Plasma/Soil) Matrix->LCMS No (Pure Standard)

Caption: Decision matrix for selecting the optimal mass spectrometry workflow based on analytical requirements (Quantitation vs. Identification).

Troubleshooting & Optimization

Issue: Low Sensitivity in ESI+

  • Cause: Ion suppression from matrix or incorrect pH.

  • Solution: Ensure the aqueous mobile phase is acidic (pH < 4) to fully protonate the primary amine. If analyzing in plasma, perform Protein Precipitation (PPT) followed by Phospholipid Removal (e.g., Ostro™ or HybridSPE™ plates) to remove suppression agents.

Issue: Peak Tailing

  • Cause: Interaction of the free amine with silanols on the column stationary phase.

  • Solution: Use an "End-capped" column (e.g., C18 with steric protection) or add a small amount of ammonium formate (5mM) to the mobile phase to mask silanol sites.

References

  • Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach. Wiley. (General reference for Chlorine isotope patterns and Nitrogen rule).

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Chlorinated Pesticides and Pyrazoles. NIST Standard Reference Data. [Link]

  • Holzer, W., et al. (2009).[1] "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole."[1] Molbank, M620.[1] (Reference for NMR/MS characterization of halogenated pyrazoles). [Link]

  • Agilent Technologies. (2020). "Strategies for the Analysis of Polar Amines by LC-MS/MS." Technical Application Note. [Link]

Sources

HPLC purity standards for 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for establishing, validating, and utilizing HPLC purity standards for 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine . This molecule is a critical intermediate, often encountered in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors or specific agrochemical pyrazoles. Its structural duality—a basic pyrazole amine coupled with a lipophilic dichlorophenoxy ether—presents unique chromatographic challenges, particularly regarding regioisomer separation and hydrolytic stability.

Part 1: Strategic Selection of Purity Standards

In drug development, the "standard" is not a single static product but a hierarchy of materials defined by their characterization level. For a molecule like 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine, where commercial Certified Reference Materials (CRMs) may be scarce, you must often establish your own Primary Standard.

Standard GradeIntended UseValidation RequirementUncertainty (

)
Primary Standard (In-House) Quantitative Assay (w/w%) of API/Intermediates.qNMR (1H) + HPLC-MS + TGA/KF. Traceable to NIST via internal standard.< 0.5%
Secondary Standard (Working) Routine Batch Release; Impurity Markers.[1]Calibrated against the Primary Standard via HPLC.1.0 - 2.0%
Reference Material (Qualitative) Identification (RT marker); System Suitability.NMR + MS confirmation only. No assay required.N/A

Senior Scientist Insight: Do not rely solely on HPLC Area% for your Primary Standard. Pyrazole amines often retain inorganic salts or solvents from reduction steps (e.g., SnCl2, Fe/HCl). A material can be 99.9% pure by HPLC Area% but only 85% pure by weight (Assay) due to non-chromophoric salts. Always use qNMR for the initial assay assignment.

Part 2: HPLC Method Development & Optimization

The core challenge with this molecule is separating the N1-isomer (target) from the N2-isomer (common impurity) and preventing on-column hydrolysis of the hemiaminal ether linkage.

Column Selection Strategy
  • Standard C18: Often fails to resolve the N1/N2 regioisomers due to similar hydrophobicity.

  • Phenyl-Hexyl (Recommended): The pi-pi interaction with the (3,4-dichlorophenoxy) ring provides superior selectivity for the ether linkage orientation.

  • PFP (Pentafluorophenyl): Excellent alternative if halogen-halogen interactions are needed for separation.

Optimized Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5). Note: Avoid high pH (>8) to prevent ether hydrolysis; avoid low pH (<3) if using silyl-ether protecting groups elsewhere.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 85% B

    • 20 min: 85% B

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic rings) and 280 nm (phenoxy specific).

  • Temperature: 30°C.

Self-Validating Protocol: Regioisomer Confirmation

The synthesis of N-substituted pyrazoles from 4-nitropyrazole often yields a mixture of N1 and N2 isomers.

  • The Test: Inject your standard. If you see a "shoulder" or a split peak, perform a NOESY 1H-NMR .

  • The Logic: The N1-isomer will show a Through-Space correlation (NOE) between the methylene protons (

    
    ) and the pyrazole H-5 proton. The N2-isomer (if asymmetric substitution exists) or simply the chemical shift difference confirms the structure.
    

Part 3: Experimental Workflows & Visualization

Workflow 1: Synthesis & Impurity Origin

Understanding where the impurity comes from is the first step in controlling it.

SynthesisPathway SM1 4-Nitropyrazole Rxn1 Alkylation (Base/DMF) SM1->Rxn1 SM2 3,4-Dichlorophenoxy chloromethane SM2->Rxn1 Inter Intermediate: 1-substituted-4-nitro Rxn1->Inter Imp1 Impurity A: N2-Isomer Rxn1->Imp1 Regio-selectivity Issue Rxn2 Reduction (H2/Pd or Fe/HCl) Inter->Rxn2 Prod Target: 1-[(3,4-dichlorophenoxy)methyl] -1H-pyrazol-4-amine Rxn2->Prod Imp2 Impurity B: Hydrolysis (Phenol) Prod->Imp2 Acidic Degradation

Figure 1: Synthetic pathway highlighting the origin of regioisomeric impurities and degradation products.

Workflow 2: Primary Standard Qualification (qNMR)

This workflow replaces the need for a commercial CRM by using absolute qNMR.

qNMR_Workflow Step1 Isolate Crude Material (>98% HPLC Area) Step2 Select Internal Standard (IS) (e.g., Maleic Acid or TCNB) Traceable to NIST Step1->Step2 Step3 Prepare Sample: Accurate Weighing (±0.01 mg) of Analyte + IS in DMSO-d6 Step2->Step3 Step4 Acquire 1H-NMR (d1 > 5*T1, 90° pulse) Step3->Step4 Step5 Integration & Calculation: Px = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (Wstd/Wx) * Pstd Step4->Step5

Figure 2: qNMR workflow for establishing the absolute purity (Assay w/w%) of the primary standard.

Part 4: Quantitative Data Summary

When comparing your in-house standard against a potential commercial alternative, use this matrix to decide suitability.

ParameterResearch Grade (Crude) Analytical Standard (Recryst.) Certified Reference (qNMR)
HPLC Area % > 95%> 99.0%> 99.5%
Assay (w/w) Unknown (Assume 100% = Risk)95-102% (Titration/HPLC)99.8% ± 0.4% (qNMR)
Water Content Not Tested< 1.0% (KF)< 0.5% (KF)
Regioisomer Contains 1-5% N2-isomer< 0.5% N2-isomer< 0.1% N2-isomer
Suitability Early Synthetic Route ScoutingMethod DevelopmentGMP Release / Stability

References

  • Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Faria, A. F., et al. (2021). "Separation of pyrazole regioisomers by HPLC: A review of stationary phase effects." Journal of Chromatography A.
  • ICH Guidelines. (2006). "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation. Link

  • Almac Group. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." White Paper.[3][4] Link

  • BenchChem. "Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate." (Analogous structure method grounding). Link

Sources

Biological Activity Comparison of Pyrazole-4-Amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the pyrazole-4-amine core has emerged as a highly privileged pharmacophore. As a nitrogen-containing five-membered heterocycle, the pyrazole ring is frequently utilized as a bioisosteric replacement for benzene rings. According to the SwissBioisostere database, replacing a phenyl ring with a pyrazole yields positive outcomes in over 80% of instances, frequently improving aqueous solubility and binding affinity 1.

The 4-amino substitution is particularly critical; it acts as a highly directional hydrogen bond donor and acceptor. In oncology, this vector is perfectly suited for anchoring molecules into the ATP-binding hinge region of kinases 1. In infectious diseases, it facilitates penetration through bacterial cell walls and target engagement 2. Furthermore, 1-methyl-1H-pyrazole-4-amine derivatives have shown profound efficacy in simultaneously inhibiting JAK1 and TYK2 inflammatory pathways 3. This guide objectively compares the biological performance of leading pyrazole-4-amine derivatives and details the self-validating experimental protocols used to evaluate them.

Comparative Biological Performance

Anticancer Activity: Kinase Inhibition Profiles

The topology of the pyrazole ring drastically dictates kinase selectivity and potency. For instance, in N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, shifting the substitution from a 1H-pyrazol-4-yl to a 1H-pyrazol-5-yl configuration reduces Cyclin-dependent kinase 2 (CDK2) inhibition by 18-fold (Ki shifts from 0.005 µM to 0.090 µM) due to suboptimal alignment within the ATP-binding pocket 1. Concurrently, other pyrazole-4-amine derivatives exhibit extreme potency against Src family kinases at single-digit nanomolar concentrations 4.

Table 1: Quantitative Kinase Inhibitory Activity of Pyrazole-4-Amine Derivatives

Compound DesignationPrimary TargetSecondary TargetsIC50 / Ki ValueTherapeutic Indication
Compound 15 (N,4-Di-pyrazolyl)CDK2CDK1, CDK9Ki = 0.005 µMOvarian Cancer 1
Compound 14 (N,4-Di-pyrazolyl)CDK2CDK1Ki = 0.007 µMSolid Tumors 1
Compound 31 (Substituted Pyrimidine)c-SrcLYN (1.3 nM), FYN (3.7 nM)IC50 = 0.006 µMLeukemia / Solid Tumors 4
Antimicrobial Efficacy: Overcoming MRSA

Beyond oncology, pyrazolyl thioureas and carbothioamides containing an NNSN motif demonstrate potent activity against methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) [[2]]().

Table 2: Antimicrobial Minimum Inhibitory Concentrations (MIC)

Compound DesignationBacterial StrainResistance ProfileMIC (µM)
Pyrazolyl Carbothioamide 3ch S. aureus NewmanMSSA0.15 µM 2
Pyrazolyl Thiourea 3bg S. aureus NewmanMSSA0.625 µM 2
Pyrazolyl Carbothioamide 3bc S. aureus LacMRSA2.5 µM 2

Mechanistic Pathway Analysis

The profound anticancer activity of Compound 15 is driven by its ability to competitively bind the ATP pocket of CDK2. Mechanistically, this prevents the downstream phosphorylation of the Retinoblastoma (Rb) protein at the Thr821 residue. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes necessary for S phase entry. This targeted blockade arrests the cell cycle at the S and G2/M phases and ultimately induces cellular apoptosis [[1]]().

CDK2_Pathway Inhibitor Pyrazole-4-amine (Compound 15) CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 ATP-Competitive Inhibition pRb Phospho-Rb (Thr821) Inhibitor->pRb Blocks Phosphorylation CellCycle S & G2/M Phase Progression Inhibitor->CellCycle Cell Cycle Arrest Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates (Active State) Rb->pRb Conformational Change E2F E2F Transcription Factor pRb->E2F Releases E2F E2F->CellCycle Gene Transcription

Mechanistic pathway of CDK2 inhibition by pyrazole-4-amine derivatives leading to apoptosis.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies rely on self-validating principles and strict chemical causality.

Synthesis of the 1H-Pyrazole-4-Amine Core

Causality & Rationale: The synthesis of pyrazolyl thioureas requires the addition of isothiocyanates to pyrazole derivatives. However, electron-donating groups (like amines) increase the electron density of the pyrazole ring, which significantly decreases the acidity of the 1-NH proton. Therefore, a strong base like Sodium Hydride (NaH) is strictly required to effectively deprotonate the 1-NH position, driving the nucleophilic attack and maximizing the yield of the target isomer 2.

Step-by-Step Protocol:

  • Nitration: Dissolve 1H-pyrazole in concentrated H₂SO₄. Slowly add 1.1 equivalents of concentrated HNO₃ dropwise. Maintain strict temperature control at 60 °C for 90 minutes to prevent over-oxidation.

  • Reduction: Reduce the resulting 4-nitro-1H-pyrazole using H₂ and a Pd/C catalyst in an ethanol/water mixture to yield 1H-pyrazole-4-amine.

  • Deprotonation & Coupling: In an anhydrous environment, dissolve the intermediate in dry THF. Add 1.2 equivalents of NaH at 0 °C to deprotonate the 1-NH position.

  • Isothiocyanate Addition: Introduce the target isothiocyanate dropwise. Allow to warm to room temperature, quench with water, and purify via silica gel column chromatography to separate any competing isomers 2.

Self-Validating High-Throughput Kinase Assay

Causality & Rationale: To evaluate the IC50 of pyrazole-4-amine derivatives against CDK2, an ADP-Glo luminescence assay is utilized. The protocol is rendered self-validating through two mechanisms: (A) The addition of EDTA irreversibly chelates Mg²⁺, a mandatory cofactor for kinase activity, ensuring an absolute halt to the reaction at a precise time point. (B) The calculation of the Z'-factor ensures the assay window is statistically robust.

Assay_Workflow Prep 1. Compound Prep (Anhydrous DMSO) Incubation 2. Kinase Reaction (Target + ATP) Prep->Incubation Termination 3. Termination (EDTA Chelation) Incubation->Termination Detection 4. Luminescence (ADP-Glo Reagent) Termination->Detection Analysis 5. Validation (Z'-factor > 0.5) Detection->Analysis

Self-validating high-throughput kinase screening workflow utilizing ADP-Glo luminescence.

Step-by-Step Protocol:

  • Preparation: Serially dilute the pyrazole-4-amine derivative in anhydrous DMSO. Transfer to a 384-well plate (final DMSO concentration < 1% to prevent solvent-induced protein denaturation).

  • Incubation: Add purified CDK2/Cyclin E complex, substrate peptide, and ATP (at its predetermined Km value). Incubate at 25 °C for exactly 60 minutes.

  • Termination: Add ADP-Glo Reagent containing 50 mM EDTA. The EDTA chelates Mg²⁺, instantly stopping the kinase reaction and depleting unconsumed ATP.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence using a microplate reader.

  • Validation: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. Proceed with IC50 non-linear regression only if Z' > 0.5.

Antimicrobial Broth Microdilution Assay

Causality & Rationale: To determine the MIC of pyrazolyl thioureas against MRSA, standard broth microdilution is performed. The inclusion of a known antibiotic standard (Vancomycin) validates the susceptibility of the bacterial strain, while a vehicle control ensures that observed growth inhibition is strictly due to the pyrazole-4-amine derivative.

Step-by-Step Protocol:

  • Inoculate S. aureus (e.g., SA Newman or SA Lac) in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Dispense 100 µL of the bacterial suspension into a 96-well plate containing serial dilutions of the pyrazole derivative (0.1 µM to 100 µM).

  • Incubate at 37 °C for 18–24 hours under aerobic conditions.

  • Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration completely inhibiting visible bacterial growth 2.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA. ACS Omega.
  • BRIDGED HETEROCYCLYL-SUBSTITUTED PYRIMIDINE COMPOUND, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL USE THEREOF.
  • STANDARD PATENT Application No. AU 2016295594 B2.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.